5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNGZUZDZKMLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570518 | |
| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130046-91-2 | |
| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130046-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS number and molecular structure.
An In-Depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is fundamental to innovation. This guide provides a detailed examination of this compound, a substituted aromatic compound with significant potential as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Compound Identification and Physicochemical Properties
This compound is a poly-substituted benzoic acid derivative. The strategic placement of its functional groups—a fluorine atom, a hydroxyl group, and a nitro group—on the aromatic ring makes it a highly versatile reagent in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 130046-91-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₄FNO₅ | [1][2] |
| Molecular Weight | 201.11 g/mol | [1][2] |
| Canonical SMILES | O=C(O)C1=CC(F)=CC([O-])=C1O | [1] |
| InChI Key | ZHNGZUZDZKMLHL-UHFFFAOYSA-N | [1] |
| LogP | 2.06 | [1] |
Molecular Structure
The structure of this compound is defined by a benzene ring substituted at positions 1, 2, 3, and 5. The carboxylic acid group defines the base name "benzoic acid". The hydroxyl and nitro groups are ortho and meta to the carboxyl group, respectively, while the fluorine atom is at the 5-position.
Caption: 2D Molecular Structure of this compound.
Synthesis Pathway
The synthesis of substituted nitroaromatic compounds often involves electrophilic aromatic substitution, specifically nitration. A plausible and common method for synthesizing this compound involves the direct nitration of a 5-fluoro-2-hydroxybenzoic acid precursor. The reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure regioselectivity and prevent over-nitration.[3][4][5]
Caption: Generalized workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[6][7] this compound serves as a valuable building block for several reasons:
-
Fluorine Moiety : The C-F bond is strong and the fluorine atom can modulate the pKa of nearby functional groups, improve lipophilicity, and block metabolic oxidation at that position.[7]
-
Carboxylic Acid Group : This functional group is a versatile handle for forming amides, esters, and other derivatives, allowing for the covalent linkage of the molecule to other pharmacophores.
-
Hydroxyl and Nitro Groups : These groups are key precursors for further chemical modifications. The nitro group can be reduced to an amine, which is a common functional group in many APIs, while the hydroxyl group can be converted into esters or ethers.[8]
This trifecta of functional groups makes the molecule a desirable starting material for constructing complex heterocyclic systems and other scaffolds for novel therapeutic agents.[9][10]
Caption: Relationship between functional groups and drug development applications.
Experimental Protocol: Amide Synthesis (Example)
The carboxylic acid moiety of this compound can be readily converted into an amide, a common linkage in pharmaceutical compounds. The following is a representative protocol for this transformation.
Objective: To synthesize N-benzyl-5-fluoro-2-hydroxy-3-nitrobenzamide.
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve 1.0 eq of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add 1.1 eq of a coupling agent (e.g., HBTU, HATU) and 1.5 eq of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
To the activated mixture, add 1.2 eq of benzylamine dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure amide.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. Based on data for structurally similar compounds, this compound should be handled with care.
-
Hazard Statements : May be harmful if swallowed (H302), cause skin irritation (H315), cause an allergic skin reaction (H317), cause serious eye damage (H318), cause serious eye irritation (H319), and may be harmful if inhaled (H332).[2]
-
Precautionary Measures :
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
Wash skin thoroughly after handling.[12]
-
Wear protective gloves, eye protection, and face protection.[13]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place, in a tightly closed container, under an inert atmosphere, and refrigerated (2-8°C).[2]
-
Note: Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Spectroscopic Data (Predicted)
While experimental spectra should always be used for definitive identification, the expected spectroscopic features can be predicted based on the molecular structure.
-
¹H NMR : The spectrum should exhibit distinct signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atom. Two broad singlets corresponding to the acidic protons of the carboxylic acid (-COOH) and hydroxyl (-OH) groups are expected at the downfield end of the spectrum (typically >10 ppm and 5-9 ppm, respectively, in DMSO-d₆).
-
¹³C NMR : The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The C-F coupling will be observable.
-
IR Spectroscopy : Characteristic absorption bands are expected for the O-H stretch of the hydroxyl and carboxylic acid groups (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-O asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), and the C-F stretch (~1200-1250 cm⁻¹).[14]
Conclusion
This compound is a chemical intermediate of significant value to the scientific and pharmaceutical research communities. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in drug discovery and development.
References
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MSDS of 5-Fluoro-2-hydroxybenzoic acid - Capot Chemical. [Link]
-
5-Fluoro-3-hydroxy-2-nitrobenzoic acid | C7H4FNO5 | CID 66874484 - PubChem. [Link]
- Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google P
-
The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. [Link]
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Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. [Link]
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Aldehydes, Ketones and Carboxylic Acids - NCERT. [Link]
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Benzoic acid, 2-hydroxy-3-nitro- - the NIST WebBook. [Link]
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5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078 - PubChem. [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. [Link]
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2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Solubility Profile of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides a comprehensive analysis of the expected solubility profile of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid in various organic solvents. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and theoretical principles to offer a robust predictive framework. Furthermore, it presents a detailed experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their drug development programs.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands as a cornerstone for successful drug development.[1] The extent to which an API dissolves in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.
This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered in medicinal chemistry. Its structure, featuring a combination of a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom, suggests a complex interplay of intermolecular forces that will dictate its solubility. Understanding this solubility profile is paramount for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for processing steps like crystallization and purification.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
-
Process Chemistry: Optimizing reaction conditions and product isolation.
This guide will first delve into the inferred physicochemical properties of this compound, followed by a theoretical prediction of its solubility using Hansen Solubility Parameters. Finally, a detailed, best-practice experimental workflow for determining its thermodynamic solubility will be presented.
Physicochemical Characterization (Inferred)
-
Molecular Structure:
-
Carboxylic Acid (-COOH): This group is acidic and a strong hydrogen bond donor and acceptor. It will dominate the molecule's acidic nature.
-
Hydroxyl (-OH): A phenolic hydroxyl group is weakly acidic and also a potent hydrogen bond donor and acceptor.
-
Nitro (-NO2): A strongly electron-withdrawing and polar group, it can act as a hydrogen bond acceptor.
-
Fluorine (-F): The most electronegative element, it contributes to the molecule's polarity and can alter the acidity of nearby protons.
-
-
Acidity (pKa): The carboxylic acid group will be the primary acidic center. The presence of two electron-withdrawing groups (nitro and fluoro) on the aromatic ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid.
-
Polarity and Hydrogen Bonding: The combination of multiple polar functional groups capable of hydrogen bonding suggests that this compound is a polar molecule. Its solubility will be highest in polar solvents, particularly those that can engage in hydrogen bonding.
Theoretical Solubility Profile: Hansen Solubility Parameters (HSP)
A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[2][3] It is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be described by a point in 3D "Hansen space" defined by these three parameters.[2] The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between two substances in Hansen space is a measure of their affinity.[4]
While the precise HSP values for this compound are not published, we can predict its solubility behavior by considering its likely HSP profile in relation to the known HSP values of common organic solvents. Given its structure, it is expected to have high δp and δh values.
Table 1: Hansen Solubility Parameters of Selected Organic Solvents [4][5][6]
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| Polar Protic Solvents | |||
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Water | 15.5 | 16.0 | 42.3 |
| Polar Aprotic Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Nonpolar Solvents | |||
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Predicted Solubility:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the polar and hydrogen-bonding functional groups of the molecule.
-
Moderate Solubility: Likely in solvents like acetone and acetonitrile.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene, which cannot overcome the strong intermolecular forces of the crystalline solid.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess is crucial to ensure a saturated solution is formed.
-
Include a magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved API using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.
-
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be investigated, especially if crystallization processes are being developed.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solute and solvent is necessary for significant solubility.
-
pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, the molecule's ionization state is pH-dependent. In its ionized (deprotonated) form, it will be significantly more soluble in aqueous media. While this guide focuses on organic solvents, this property is crucial for biopharmaceutical considerations.
Conclusion
While direct experimental data on the solubility of this compound is scarce, a strong predictive framework can be established based on its molecular structure and the principles of Hansen Solubility Parameters. It is anticipated to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding. For definitive quantitative data, the shake-flask method is the recommended experimental approach. The detailed protocol provided herein offers a robust starting point for researchers to accurately characterize this compound, facilitating informed decisions in formulation, process development, and preclinical research.
References
- Jouyban, A. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.
- Agha, E. M. H., et al. (2021). Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. Physics and Chemistry of Liquids, 59(2), 235-247.
- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmaceutical Development and Technology, 11(3), 399-407.
- Jouyban, A., & Acree, W. E. (2006). Solubility prediction in non-aqueous binary solvents using a combination of Jouyban-Acree and Abraham models. Fluid Phase Equilibria, 249(1-2), 24-33.
- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 718-725.
- Pawar, P., & Joshi, P. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 559.
- Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(44), 11546-11556.
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
- World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients.
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
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The Strategic Potential of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid: A Technical Guide for Chemical Innovation
Abstract
The confluence of fluorine chemistry with classical aromatic scaffolds continues to unlock new frontiers in medicinal chemistry and materials science. 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (CAS No. 130046-91-2) emerges as a molecule of significant strategic importance, embodying a unique constellation of functional groups that offer a rich tapestry of synthetic possibilities.[1][2] This technical guide provides an in-depth analysis of the core attributes of this compound, delineating its potential research applications for scientists and professionals engaged in drug discovery and the development of advanced materials. By examining the interplay of its fluoro, hydroxyl, nitro, and carboxylic acid moieties, we will explore its promise as a versatile building block for creating novel chemical entities with tailored properties.
Physicochemical Properties and Structural Rationale
This compound is a multifaceted aromatic compound with the molecular formula C₇H₄FNO₅ and a molecular weight of approximately 201.11 g/mol .[2] The strategic arrangement of its functional groups on the benzene ring dictates its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 130046-91-2 | [1] |
| Molecular Formula | C₇H₄FNO₅ | [2] |
| Molecular Weight | 201.11 g/mol | [2] |
| IUPAC Name | This compound | [1] |
The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of molecules, a highly desirable trait in medicinal chemistry.[3] The hydroxyl and carboxylic acid groups are capable of forming hydrogen bonds, which can influence a molecule's solubility and its binding affinity to biological targets. Furthermore, the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a property that is extensively leveraged in organic synthesis.[3]
Synthetic Strategies: A Proposed Pathway
While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds, such as the nitration of substituted salicylic acids. A proposed multi-step synthesis is outlined below.
Sources
Whitepaper: Deconstructing the Multifaceted Mechanism of Action for 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Fluoro-2-hydroxy-3-nitrobenzoic acid scaffold represents a compelling, albeit underexplored, chemotype in modern drug discovery. By integrating the well-established anti-inflammatory properties of a salicylic acid core with the electronically modulating and bioreductive potential of a nitro group and the metabolic-stabilizing effects of fluorination, these derivatives emerge as candidates for polypharmacological agents. This guide synthesizes established biochemical principles and data from analogous molecular classes to propose a cohesive, multi-pronged theoretical mechanism of action. We postulate that these derivatives function not through a single target, but via a synergistic interplay of cyclooxygenase (COX) inhibition, modulation of key inflammatory signaling pathways such as NF-κB, and potential for bioreductive activation, leading to selective cytotoxicity in hypoxic environments or antimicrobial effects. This document provides the foundational mechanistic hypotheses and outlines a clear, actionable experimental framework to validate these theories, paving the way for their rational development as next-generation therapeutics.
Introduction: A Scaffold of Convergent Functionality
The pursuit of novel therapeutics often leads to the strategic combination of well-characterized pharmacophores to achieve synergistic effects, enhanced potency, or improved pharmacokinetic profiles. The this compound structure is a prime example of such molecular architecture. It is built upon three key functional components, each contributing a distinct and potent biological activity:
-
The Salicylate Core: The 2-hydroxybenzoic acid backbone is the cornerstone of one of the oldest and most successful classes of anti-inflammatory drugs.[1] Its mechanisms, while centered on cyclooxygenase (COX) inhibition, are known to be pleiotropic, affecting a range of cellular signaling cascades.[[“]]
-
The Nitro Group (-NO₂): Far from being a passive substituent, the nitro group is a powerful electron-withdrawing moiety that profoundly alters a molecule's electronic distribution and reactivity. In medicinal chemistry, it is recognized as a "structural alert" or toxicophore, but it is also harnessed as a key feature in prodrugs that undergo bioreductive activation, particularly in antibacterial and anticancer agents.[3][4]
-
The Fluoro Substituent (-F): The introduction of fluorine is a time-tested strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] The carbon-fluorine bond's strength resists metabolic cleavage, while fluorine's high electronegativity can modulate acidity and create favorable interactions with biological targets.[5][6]
This guide deconstructs the probable contributions of each component to formulate a holistic theoretical mechanism of action for this class of derivatives. We will explore the foundational anti-inflammatory activity, delve into the more speculative but highly plausible roles of the nitro group, and consider the enhancing effects of fluorination.
The Salicylate Core: The Anti-Inflammatory Anchor
The primary and most predictable aspect of the derivatives' mechanism stems from their salicylic acid backbone. Salicylates exert their effects through multiple, interconnected pathways.
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The canonical mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][[“]]
-
COX-1: A constitutively expressed isoform with crucial homeostatic functions, including gastric mucosa protection and platelet aggregation.[1]
-
COX-2: An inducible isoform that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1]
While less potent than their acetylated counterpart, aspirin, salicylates are known to inhibit COX enzymes.[7] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to common NSAID-related side effects, such as gastrointestinal distress.[1] The specific COX-1/COX-2 selectivity profile of this compound derivatives would be a critical determinant of their therapeutic window.
Secondary Mechanisms: Modulation of Inflammatory Signaling
Beyond direct enzyme inhibition, salicylates influence the upstream signaling pathways that control the expression of inflammatory genes.
-
Inhibition of NF-κB Signaling: The Nuclear Factor kappa B (NF-κB) is a master transcription factor for a host of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. Salicylic acid has been shown to inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[[“]] This action provides a broader anti-inflammatory effect than COX inhibition alone.
-
Modulation of MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) cascades are another set of critical signaling pathways involved in cellular responses to external stimuli, including inflammation. Salicylates can interfere with these pathways, further dampening the inflammatory response.[[“]]
The Nitro Group: A Hub of Bioreductive Potential
The nitroaromatic group is a versatile functionality in drug design. Its strong electron-withdrawing nature creates an electron-deficient site, making the molecule susceptible to enzymatic reduction, which can either lead to selective activation or detoxification.[8][9]
Hypothesis: Bioreductive Activation as a Prodrug Strategy
In environments with low oxygen tension (hypoxia), such as those found in solid tumors or sites of bacterial infection, nitroreductase enzymes are highly active. These enzymes can reduce the nitro group (-NO₂) sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups.[10] The intermediate species, particularly the hydroxylamino derivative, are often highly reactive and can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to cytotoxicity.[8]
This bioactivation mechanism is the basis for the selective toxicity of several nitroaromatic drugs.[3] It is plausible that this compound derivatives could function as hypoxia-activated prodrugs, targeting cancer cells or anaerobic bacteria with high specificity.
Hypothesis: Nitric Oxide (NO) Donation
Certain nitroaromatic compounds are capable of releasing nitric oxide (NO), a critical signaling molecule with vasodilatory, anti-platelet, and neurotransmitter functions.[9] While this is more common for organic nitrates, some nitroaromatics can be metabolized to release NO. If this were the case for these derivatives, it could contribute to their overall pharmacological profile, potentially enhancing blood flow to inflamed tissues or adding a cardiovascular dimension to their activity.
The Fluoro Substituent: Fine-Tuning for Efficacy
The strategic placement of a fluorine atom can dramatically improve a drug candidate's profile. Its effects are primarily steric and electronic.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5]
-
Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of the carboxylic acid and phenolic hydroxyl groups. This change can influence the molecule's ionization state at physiological pH, affecting its membrane permeability and its ability to interact with target binding sites.
-
Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity for its biological target(s).[5]
Integrated Mechanisms and Therapeutic Hypotheses
By combining the effects of the three functional moieties, we can propose several integrated mechanisms and therapeutic applications.
| Therapeutic Hypothesis | Salicylate Core Contribution | Nitro Group Contribution | Fluoro Group Contribution |
| Dual-Action Anti-Inflammatory Agent | Primary COX/NF-κB inhibition for anti-inflammatory and analgesic effects.[[“]] | Potentiates anti-inflammatory action through electronic effects; may contribute NO-mediated vasodilation.[9] | Increases potency, metabolic stability, and bioavailability.[5] |
| Hypoxia-Activated Anticancer Prodrug | May contribute to cancer prevention via COX-2 inhibition.[[“]] | Confers selective cytotoxicity in hypoxic tumor microenvironments via bioreductive activation.[3][4] | Enhances tumor penetration and stability. |
| Novel Antimicrobial Agent | Exerts baseline antibacterial/antifungal activity by disrupting cell membranes.[11][12] | Undergoes bioreduction to form cytotoxic reactive nitrogen species, effective against anaerobic and microaerophilic bacteria.[13] | Improves penetration into microbial cells. |
Proposed Experimental Validation
To transition from theoretical postulation to empirical evidence, a structured, multi-step validation process is required. The following protocols provide a roadmap for elucidating the precise mechanism of action.
Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay
-
Objective: To quantify the inhibitory potency (IC₅₀) of the derivatives against COX-1 and COX-2 isoforms.
-
Methodology:
-
Utilize commercially available human recombinant COX-1 and COX-2 enzyme assay kits (e.g., colorimetric or fluorometric).
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).
-
Incubate the enzyme with the test compound for a specified pre-incubation period (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of Prostaglandin G₂ (PGG₂) or other downstream products according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Experimental Protocol 2: NF-κB Luciferase Reporter Assay
-
Objective: To determine if the derivatives inhibit the NF-κB signaling pathway in a cellular context.
-
Methodology:
-
Use a stable cell line (e.g., HEK293T or HeLa) transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.
-
Normalize luciferase activity to cell viability and calculate the dose-dependent inhibition of NF-κB activation.
-
Experimental Protocol 3: In Vitro Nitroreductase Assay
-
Objective: To confirm that the nitro group of the derivatives can be reduced by nitroreductase enzymes.
-
Methodology:
-
Use a purified bacterial nitroreductase (e.g., E. coli NfsA or NfsB).
-
Prepare a reaction mixture containing the enzyme, the test compound, and a reducing cofactor (NADH or NADPH) in an appropriate buffer.
-
Monitor the reaction progress by observing the consumption of NADPH/NADH (decrease in absorbance at 340 nm) or by directly measuring the formation of the amino derivative using HPLC-UV.
-
Perform the assay under both aerobic and anaerobic conditions to assess oxygen sensitivity.
-
Calculate the rate of reaction to determine if the compound is a substrate for the enzyme.
-
Conclusion
The this compound scaffold is a rationally designed platform for developing novel therapeutics with a potentially complex and advantageous mechanism of action. The theoretical framework presented here posits a synergistic interplay between established anti-inflammatory pathways, driven by the salicylate core, and the unique bioreductive potential conferred by the nitro group. The fluorine substituent is expected to enhance the overall drug-like properties of these derivatives. This multifaceted mechanism suggests potential applications in inflammation, oncology, and infectious diseases. The proposed experimental protocols offer a clear path to validating these hypotheses, transforming this promising chemical scaffold from a theoretical concept into a validated lead series for drug development.
References
- Cavalieri, E., & Rogan, E. (n.d.). The Nitroaromatic Group in Drug Design.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Primas, N., et al. (n.d.). Special Issue: Nitro Group Containing Drugs. MDPI.
- Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?.
- (n.d.). Nitro-containing pharmaceuticals and functional materials.
- (n.d.). Salicylic Acid (Aspirin).
- (n.d.).
- (n.d.).
- (n.d.). Pharmacology and Biochemistry of Salicylates and Related Drugs.
- (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - PubMed Central.
- (n.d.). 5-Fluoro-3-hydroxy-2-nitrobenzoic acid. Benchchem.
- (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives...
- Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.
- (n.d.). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.
- (n.d.). Biological Impacts of Fluorination.
- (n.d.).
- (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH.
- Khan, S. G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- (n.d.). 5-Fluoro-2-methoxy-3-nitrobenzoic acid. Sigma-Aldrich.
- Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining.
- (n.d.).
- (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PMC - NIH.
- (n.d.). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization.
- (n.d.). WO2011023573A1 - Antimicrobial amino-salicylic acid derivatives.
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Investigating the Biological Activity of Fluorinated Nitrobenzoic Acid Compounds: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of a Unique Chemical Scaffold
Fluorinated nitrobenzoic acids represent a fascinating and promising class of molecules in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and nitro groups onto the benzoic acid backbone imparts unique physicochemical properties that can significantly enhance biological activity. The high electronegativity and small size of fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which influences cell permeability.[1] Simultaneously, the nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the molecule and is often a key pharmacophore in various bioactive compounds.[2] This technical guide provides an in-depth exploration of the methodologies used to investigate the biological activities of fluorinated nitrobenzoic acid derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments in this exciting field.
I. Assessing Anticancer Activity: From Cytotoxicity Screening to Mechanistic Insights
The evaluation of novel compounds for anticancer activity is a cornerstone of oncological drug discovery. The primary objective is to identify agents that selectively inhibit the growth of cancer cells with minimal toxicity to normal cells.
Rationale for Experimental Design: Selecting the Right Tools
The choice of cancer cell lines is a critical first step in any anticancer screening cascade. Each cell line possesses a unique genetic and phenotypic profile that can influence its response to a particular compound.[2] Therefore, screening against a panel of cell lines representing different cancer types (e.g., lung, breast, colon) is highly recommended to assess the breadth of a compound's activity. For instance, the A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines are commonly used and represent diverse cancer histologies.[3]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the fluorinated nitrobenzoic acid compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Summarizing Cytotoxicity Data
The IC50 values obtained from the MTT assay should be tabulated for clear comparison of the cytotoxic potency of different fluorinated nitrobenzoic acid derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| FNBA-1 | A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 22.8 | |
| HeLa (Cervical) | 18.5 | |
| FNBA-2 | A549 (Lung) | 8.7 |
| MCF-7 (Breast) | 12.1 | |
| HeLa (Cervical) | 9.9 | |
| FNBA-3 | A549 (Lung) | 35.4 |
| MCF-7 (Breast) | 45.2 | |
| HeLa (Cervical) | 41.3 |
Experimental Workflow: Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer activity of fluorinated nitrobenzoic acid compounds using the MTT assay.
II. Investigating Antimicrobial Properties: A Screen for Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fluorinated nitrobenzoic acid derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.
Rationale for Experimental Design: Targeting Clinically Relevant Pathogens
When screening for antimicrobial activity, it is crucial to include a panel of both Gram-positive and Gram-negative bacteria. This provides a broader understanding of the compound's spectrum of activity. Commonly used strains include Staphylococcus aureus (Gram-positive), a major cause of skin and soft tissue infections, and Escherichia coli (Gram-negative), a common cause of urinary tract and gastrointestinal infections.[4]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Methodology:
-
Preparation of Inoculum and Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.
-
Culture the selected bacterial strains in Mueller-Hinton Broth (MHB) overnight.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Evenly swab the entire surface of the MHA plates with the standardized bacterial suspension.
-
-
Well Preparation and Compound Addition:
-
Aseptically bore wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.
-
Prepare solutions of the fluorinated nitrobenzoic acid compounds at known concentrations in a suitable solvent.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation and Data Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Data Presentation: Quantifying Antimicrobial Potency
The diameter of the zone of inhibition provides a qualitative or semi-quantitative measure of antimicrobial activity. The results should be presented in a table for easy comparison.
| Compound ID | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
| FNBA-1 | S. aureus | 100 | 14 |
| E. coli | 100 | 11 | |
| FNBA-2 | S. aureus | 100 | 18 |
| E. coli | 100 | 15 | |
| FNBA-3 | S. aureus | 100 | 9 |
| E. coli | 100 | 7 | |
| Ciprofloxacin | S. aureus | 10 | 25 |
| E. coli | 10 | 30 |
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for screening the antimicrobial activity of fluorinated nitrobenzoic acid compounds using the agar well diffusion method.
III. Elucidating Anti-inflammatory Mechanisms: Targeting Key Signaling Pathways
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Fluorinated nitrobenzoic acid derivatives have the potential to modulate inflammatory responses through various mechanisms.
Rationale for Experimental Design: Investigating the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Therefore, investigating the effect of fluorinated nitrobenzoic acid compounds on the NF-κB pathway is a key step in understanding their anti-inflammatory potential.
Experimental Protocol: In Vitro COX Inhibition Assay
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[6] A COX inhibitor screening assay can be used to determine if fluorinated nitrobenzoic acid derivatives directly inhibit COX-1 and/or COX-2.
Step-by-Step Methodology (using a commercial kit):
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).
-
Add the fluorinated nitrobenzoic acid compound at various concentrations to the inhibitor wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specified time at 37°C.
-
Stop the reaction using a stop solution provided in the kit.
-
-
Detection and Data Analysis:
-
The product of the COX reaction (e.g., Prostaglandin G2 or PGF2α) is detected using a colorimetric or fluorometric method, as described in the kit protocol.[1][7][8]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathway: NF-κB Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by anti-inflammatory compounds. Nitroaromatic compounds may interfere with this pathway at several levels, including the inhibition of IKK activity or the prevention of NF-κB's DNA binding activity.
Caption: The canonical NF-κB signaling pathway and potential points of inhibition by fluorinated nitrobenzoic acid derivatives.
IV. Conclusion: A Roadmap for Future Drug Discovery
This technical guide has outlined a systematic approach to investigating the biological activities of fluorinated nitrobenzoic acid compounds. By employing a combination of in vitro assays, researchers can effectively screen for anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and the rationale behind experimental choices provided herein serve as a foundation for robust and reproducible research. The unique chemical properties of this scaffold, coupled with the ever-present need for novel therapeutics, make the exploration of fluorinated nitrobenzoic acid derivatives a compelling and potentially fruitful area of drug discovery.
V. References
-
Simplified diagram depicting the two NF-κB signalling pathways. Both... - ResearchGate. [Link]
-
Schematic diagram of the core NF‐κB signalling pathway. The core... - ResearchGate. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit - Interchim. [Link]
-
Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC - NIH. [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. [Link]
-
NF-κB Signaling Pathway Diagram - SciSpace. [Link]
-
NF-κB - Wikipedia. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. [Link]
-
[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed. [Link]
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The Synthesis and Discovery of Novel 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, discovery, and potential applications of novel analogs of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the realms of oncology and infectious diseases. We will delve into the strategic considerations behind the synthesis of these molecules, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the design of next-generation drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for their therapeutic programs.
Introduction: The Therapeutic Potential of Fluorinated Nitroaromatic Scaffolds
The strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.[1] The nitro group, a strong electron-withdrawing moiety, can participate in key interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[2]
The this compound core combines these features within a salicylic acid framework, a privileged structure in drug discovery known for its anti-inflammatory and other therapeutic properties.[3] This unique combination of functional groups suggests a high potential for developing novel therapeutic agents with diverse mechanisms of action. This guide will provide a comprehensive overview of the synthesis of the parent molecule and its analogs, alongside a discussion of their potential biological activities.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs primarily relies on electrophilic aromatic substitution, specifically nitration, of appropriately substituted precursors. The choice of starting material and reaction conditions is critical to control regioselectivity and achieve high yields.
Synthesis of the Core Scaffold: this compound
The most direct route to the parent compound involves the nitration of 5-fluorosalicylic acid. The hydroxyl and carboxyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the 3-position.
Experimental Protocol: Nitration of 5-Fluorosalicylic Acid
Objective: To synthesize this compound.
Materials:
-
5-Fluorosalicylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Acetonitrile
-
Ice
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel 60
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluorosalicylic acid (1 equivalent) in acetonitrile with gentle warming.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to acetonitrile while maintaining the temperature at 0°C.
-
Nitration: Slowly add the nitrating mixture dropwise to the cooled solution of 5-fluorosalicylic acid, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture over a pad of silica gel 60.
-
Extraction: Pour the filtrate into a separatory funnel containing ice-cold water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.
Expected Yield: 75-80%
Synthesis of Novel Analogs
The true potential of this scaffold lies in the synthesis of a diverse library of analogs with varied substituents. These modifications can be introduced either by starting with a differently substituted precursor or by functionalizing the core molecule.
2.2.1. Variation of Substituents on the Aromatic Ring
The synthesis of analogs with different substituents on the aromatic ring can be achieved by starting with the appropriately substituted salicylic acid derivative. For example, to introduce a methyl group at the 6-position, one would start with 5-fluoro-2-hydroxy-6-methylbenzoic acid.
Table 1: Examples of this compound Analogs with Varied Ring Substituents
| Analog | Starting Material | Key Synthetic Step |
| 6-Methyl-5-fluoro-2-hydroxy-3-nitrobenzoic acid | 5-Fluoro-2-hydroxy-6-methylbenzoic acid | Nitration |
| 4-Chloro-5-fluoro-2-hydroxy-3-nitrobenzoic acid | 4-Chloro-5-fluorosalicylic acid | Nitration |
| 5-Fluoro-2-hydroxy-3-nitro-6-propylbenzoic acid | 5-Fluoro-2-hydroxy-6-propylsalicylic acid | Nitration |
2.2.2. Functionalization of the Carboxylic Acid and Hydroxyl Groups
The carboxylic acid and hydroxyl groups of the core scaffold provide convenient handles for further derivatization, allowing for the exploration of a wider chemical space.
-
Esterification: The carboxylic acid can be readily converted to a variety of esters by reaction with the corresponding alcohol under acidic conditions or using coupling agents.
-
Amidation: Amide analogs can be synthesized by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) followed by reaction with a primary or secondary amine.
-
Etherification: The phenolic hydroxyl group can be alkylated to form ether analogs using an appropriate alkyl halide in the presence of a base.
Experimental Protocol: Synthesis of an Amide Analog
Objective: To synthesize N-benzyl-5-fluoro-2-hydroxy-3-nitrobenzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the mixture at room temperature for 2 hours.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0°C. In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. Add this solution dropwise to the acid chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Discovery and Biological Evaluation
Analogs of this compound have shown promise in a variety of therapeutic areas, particularly as antimicrobial and anticancer agents. The presence of the nitroaromatic moiety is often associated with antimicrobial activity, while the fluorinated salicylic acid core can contribute to anti-inflammatory and antiproliferative effects.[4]
Antibacterial Activity
Several studies have highlighted the potential of nitroaromatic compounds as antibacterial agents.[4] The mechanism of action is often attributed to the reduction of the nitro group within the bacterial cell, leading to the formation of cytotoxic reactive nitrogen species. The structure-activity relationship (SAR) of salicylic acid analogs as inhibitors of β-lactamase has been investigated, revealing that the addition of a nitro group can increase activity.[5][6]
Table 2: In Vitro Antibacterial Activity of Selected Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-Fluoro-2-hydroxy-3,5-dinitrobenzoic acid | Pseudomonas aeruginosa | 11 mmol/L (IC50) | [5] |
| N-(substituted)-5-chlorosalicylamide | Various | Varies | [7] |
Anticancer Activity
Salicylic acid derivatives have long been explored for their anticancer properties. The introduction of fluorine and a nitro group can enhance this activity. The potential mechanisms of action are diverse and may include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of novel analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[8][9]
Structure-Activity Relationship (SAR) and Rationale for Design
The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing crucial insights for the design of more potent and selective drug candidates.
-
Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring can significantly impact biological activity. Electron-withdrawing groups may enhance antimicrobial activity, while bulky groups can influence binding to specific protein targets.[10]
-
Carboxylic Acid Modifications: Conversion of the carboxylic acid to amides or esters can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Amidation can also introduce new hydrogen bonding interactions with the target.[7]
-
Hydroxyl Group Modifications: Alkylation of the phenolic hydroxyl group can alter the compound's acidity and hydrogen bonding capacity, which can be critical for target engagement.
Visualization of Key Processes
Synthetic Workflow
Caption: General workflow for the synthesis of novel analogs.
Drug Discovery and Development Pathway
Caption: Pathway from scaffold selection to clinical development.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse analog libraries. The preliminary biological data for related compounds suggest significant potential in the development of new antibacterial and anticancer drugs.
Future research in this area should focus on:
-
Expansion of Analog Libraries: The synthesis of a wider range of analogs with diverse substituents is crucial to fully explore the chemical space and identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their further development.
-
In Vivo Evaluation: Promising candidates identified in in vitro screens should be advanced to in vivo models of disease to assess their efficacy and pharmacokinetic properties.
By leveraging the synthetic strategies and biological insights presented in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the this compound scaffold.
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[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. ([Link])
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The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. ([Link])
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Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ([Link])
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Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on β-lactamase | Request PDF. ([Link])
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Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. ([Link])
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Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ([Link])
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ([Link])
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ([Link])
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Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ([Link])
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Nitration of Salicylic Acid | PDF | Chemical Reactions. ([Link])
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(12) Patent Application Publication (10) Pub. No.: US 2002/0072626A1. ([Link])
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The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. ([Link])
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(PDF) Synthesis of 5-Fluoro Salicylic Acid. ([Link])
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Scheme 7: Nitration of salicylic acid (19). ([Link])
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- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. ()
- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. ()
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Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. ([Link])
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Overcoming Synthetic Challenges in Medicinal Chemistry. ([Link])
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Nitration of Substituted Aromatic Rings and Rate Analysis. ([Link])
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New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. ([Link])
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Synthesis and antimicrobial testing of 5-fluorouracil derivatives. ([Link])
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ([Link])
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Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. ([Link])
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Synthesis and antimicrobial activity of some novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines. ([Link])
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Significance of Fluorine in Medicinal Chemistry: A Review. ([Link])
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ([Link])
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Progress and challenges in the synthesis of sequence controlled polysaccharides. ([Link])
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Synthesis of Polyimides in the Melt of Benzoic Acid. ([Link])
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Novel fluoroquinolone analogs as anticancer agents. ([Link])
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. ([Link])
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A Researcher's Comprehensive Guide to the Safe Handling of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid
As a cornerstone in contemporary drug discovery and fine chemical synthesis, 5-Fluoro-2-hydroxy-3-nitrobenzoic acid is a compound of significant interest. Its utility, however, is matched by a critical need for rigorous safety protocols. This guide, intended for researchers and drug development professionals, moves beyond mere procedural lists to provide a deep, scientifically-grounded understanding of the safe handling, storage, and emergency management of this valuable reagent. Herein, we dissect the "why" behind the "how," ensuring a culture of safety and experimental integrity.
The Chemical Personality: Understanding the Hazard Profile
This compound (CAS No. 130046-91-2) is a solid organic compound whose reactivity is dictated by its distinct functional groups: a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom attached to a benzene ring. While comprehensive toxicological data is not fully elucidated, the available safety data sheets for this and structurally related compounds consistently highlight several primary hazards.[1][2] The primary routes of concern for occupational exposure are inhalation of its dust, skin contact, and eye contact.
Core Hazards:
-
Skin Irritation (H315): The acidic nature of the carboxylic acid group and the overall chemical reactivity can lead to skin irritation upon contact.[1] Prolonged exposure may cause redness, itching, and discomfort.
-
Serious Eye Irritation/Damage (H318/H319): This compound is a significant eye irritant.[1][3] Contact with the eyes can cause serious damage, including pain, watering, and inflammation. The fine particulate nature of the solid increases the risk of accidental eye exposure.
-
Respiratory Irritation (H335): Inhalation of dust particles can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]
-
Harmful if Swallowed (H302): Ingestion of this chemical may be harmful.[3]
-
Potential for Allergic Skin Reaction (H317): Some sources indicate a risk of skin sensitization, meaning that repeated exposure could lead to an allergic reaction.[3]
It is a crucial aspect of laboratory safety to not just be aware of these hazards, but to understand their chemical basis. The combination of an acidic functional group and an aromatic ring substituted with electron-withdrawing groups (nitro and fluoro) makes this molecule reactive and dictates the necessary precautions.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C7H4FNO5 | [3] |
| Molecular Weight | 201.11 g/mol | [3] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
The Proactive Protocol: Engineering a Safe Workspace
A foundational principle of chemical safety is the hierarchy of controls. Before relying on personal protective equipment (PPE), we must first engineer the environment to minimize exposure.
Ventilation: The First Line of Defense
All handling of this compound, especially the weighing and transfer of the solid, must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is mandatory for these operations to prevent the inhalation of dust particles. The causality is straightforward: the fume hood draws airborne particulates away from the researcher's breathing zone, effectively mitigating the respiratory irritation hazard.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate all risk of exposure, PPE becomes critical. The selection of appropriate PPE is not a matter of preference but a scientifically-informed decision based on the specific hazards of the chemical.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] Given the serious eye irritation risk, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves are mandatory.[1] Nitrile gloves are a common and effective choice for handling this type of compound. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][5] Ensure that clothing provides full coverage.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1] For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1]
The Handling Workflow: A Step-by-Step Methodology
Adherence to a standardized workflow minimizes the potential for accidental exposure and ensures the integrity of the experiment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Protocol:
-
Preparation: Before handling the compound, ensure you are in a designated laboratory area equipped with a functional fume hood and an accessible safety shower and eyewash station.[2] Don all required PPE as outlined above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
Emergency Preparedness: A Self-Validating System
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is a critical component of a safe laboratory environment.
-
In Case of Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult or if symptoms persist, seek medical attention.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[7] If skin irritation occurs, seek medical advice.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Immediately make the victim drink water (two glasses at most) and consult a physician.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
-
Storage and Disposal: Ensuring Long-Term Integrity and Safety
Proper storage is essential not only for safety but also for maintaining the chemical's purity and reactivity.
Storage Conditions
-
Temperature and Atmosphere: The recommended storage condition is in a refrigerator at 2-8°C under an inert atmosphere.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6] This prevents the absorption of moisture and minimizes degradation.
-
Incompatibilities: While specific incompatibility data for this exact compound is limited, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar aromatic carboxylic acids.[9]
Waste Disposal
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Never dispose of this compound down the drain or in the general trash.[1]
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service.[1] Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]
By integrating these principles of understanding, proactive preparation, and meticulous execution, researchers can confidently and safely unlock the full potential of this compound in their scientific endeavors.
References
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- MSDS of 5-Fluoro-2-hydroxybenzoic acid. Capot Chemical.
- 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | C7H4FNO5 | CID 66874484. PubChem.
- SAFETY D
- SAFETY D
- SAFETY D
- 4 - SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- 5 - SAFETY D
- 2-Fluoro-4-hydroxy-5-nitrobenzoic acid | 1565054-28-5. Sigma-Aldrich.
- 14027-75-9(3-FLUORO-5-NITROBENZOIC ACID) Product Description. ChemicalBook.
- Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid.
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An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid
This document provides a comprehensive material safety overview for 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (CAS No. 130046-91-2), a specialized reagent often utilized in complex organic synthesis and pharmaceutical research. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer researchers, scientists, and drug development professionals a deeper understanding of the causality behind safety protocols, ensuring both personal safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a nitro group, a hydroxyl group, and a fluorine atom on the benzoic acid core dictates its reactivity and its toxicological profile. Understanding these properties is the foundation of safe laboratory practice.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 130046-91-2 | [1] |
| Molecular Formula | C₇H₄FNO₅ | [1] |
| Molecular Weight | 201.11 g/mol | [1] |
| Recommended Storage | Inert atmosphere, 2-8°C | [1] |
The recommended storage in an inert atmosphere at refrigerated temperatures is critical. This is not merely for stability but to minimize the potential for degradation into unknown, and potentially more hazardous, byproducts. An inert atmosphere (e.g., argon or nitrogen) prevents oxidative processes, while low temperatures slow down any potential decomposition pathways.
Section 2: GHS Hazard Assessment and Interpretation
The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For this compound, the classification indicates multiple routes of potential harm.
GHS Pictograms and Signal Word
Signal Word: Danger[1]
Caption: GHS pictograms indicating multiple hazards.
Hazard and Precautionary Statements
The following table outlines the specific hazards and the necessary precautions researchers must take. Understanding the link between a hazard (H-statement) and its corresponding precaution (P-statement) is key to mitigating risk.
| Hazard Code | Hazard Statement | Precautionary Codes | Precautionary Statement |
| H302 | Harmful if swallowed[1] | P264, P270, P301+P312, P501 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Dispose of contents/container to an approved waste disposal plant.[2] |
| H332 | Harmful if inhaled[1] | P261, P271, P304+P340 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H315 | Causes skin irritation[1] | P280, P302+P352, P332+P313, P362 | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| H317 | May cause an allergic skin reaction[1] | P272, P280, P302+P352, P333+P313, P363 | Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse. |
| H318 | Causes serious eye damage[1] | P280, P305+P351+P338 | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319 | Causes serious eye irritation[1] | P280, P305+P351+P338, P337+P313 | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Section 3: Proactive Risk Mitigation and Laboratory Protocols
A self-validating safety system anticipates risks and builds in procedural checks. The following protocols are designed with this principle in mind.
Personal Protective Equipment (PPE) - The Essential Barrier
Given the classifications H315, H317, H318, and H319, a robust PPE strategy is non-negotiable.
-
Hand Protection: Always wear nitrile or neoprene gloves. Double-gloving is recommended for any transfer or weighing operations. The causality is clear: H315 indicates the compound can cause direct skin irritation, while H317 warns of sensitization, meaning repeated exposure could lead to a more severe allergic response.[1] Gloves must be inspected before use and disposed of immediately after contamination.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. The classification of H318 (Causes serious eye damage) signifies a risk of irreversible harm.[1] A face shield should be worn in conjunction with goggles when there is any risk of splashing or aerosolization, such as during sonication or vigorous mixing.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fastened. Ensure it is laundered professionally and not taken home.
-
Respiratory Protection: Due to the H332 (Harmful if inhaled) classification, all work with the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters (e.g., P95 or P100) is required.[3]
Safe Handling and Engineering Controls
The primary engineering control is the mandatory use of a chemical fume hood for all manipulations of this compound. This mitigates the inhalation risk (H332) and contains any potential spills.[3]
Workflow for Weighing and Transfer:
-
Preparation: Designate a specific area within the fume hood for handling. Ensure a waste container is present for contaminated items.
-
Aliquotting: Weigh the compound in a tared, sealed container. Avoid scooping directly from the stock bottle to prevent contamination. Use dedicated spatulas.
-
Dissolution: Add solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Cleanup: Wipe down the work area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly after handling, even after removing gloves.
Storage and Stability
Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C, preferably in a desiccator with an inert atmosphere.[1] This addresses two issues:
-
Chemical Stability: The product is chemically stable under standard ambient conditions, but refrigeration and an inert atmosphere provide the best long-term stability.
-
Safety: Storing it in a designated, labeled, and sealed container prevents accidental contact and cross-contamination.
Section 4: Emergency Response Workflow
Rapid and correct response during an emergency is critical. The following flowchart outlines the necessary steps for various scenarios.
Caption: Emergency response flowchart for exposure or spills.
Firefighting Measures
This compound is combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: In a fire, hazardous combustion gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be produced.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 5: Toxicological and Disposal Considerations
Toxicological Profile
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] The general toxicology of aromatic nitro compounds suggests they can cause methemoglobinemia, leading to cyanosis.
-
Irritation and Sensitization: It is a confirmed skin and severe eye irritant/damaging agent.[1] It may also cause an allergic skin reaction, meaning prior exposures can increase the severity of subsequent reactions.[1]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[3] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
This guide is intended to supplement, not replace, formal safety training and institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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This compound Safety Information. Achmem.
-
Safety Data Sheet for a related isomer. Sigma-Aldrich.
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MSDS of 5-Fluoro-2-hydroxybenzoic acid. Capot Chemical.
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Safety Data Sheet for a related isomer. Sigma-Aldrich.
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Safety Data Sheet for a related isomer. Fisher Scientific.
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QW-8874 - Safety Data Sheet. Combi-Blocks.
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Methodological & Application
Application Notes & Protocols: Leveraging 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid as a Strategic Intermediate in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with an in-depth understanding of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (CAS RN: 130046-91-2). We move beyond a simple recitation of properties to explore the compound's strategic value in synthetic chemistry. The unique electronic interplay of its ortho-hydroxy, meta-fluoro, and ortho-nitro substituents relative to the carboxylic acid creates a versatile scaffold for constructing complex heterocyclic systems and other high-value molecules. This document details proven protocols, explains the chemical rationale behind methodological choices, and offers insights into its application in drug discovery and materials science.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is more than a simple substituted aromatic acid; it is a carefully orchestrated molecular tool. The presence and specific placement of four distinct functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom—endow it with unique reactivity that can be selectively harnessed.
-
The Hydroxyl and Carboxylic Acid Groups: This salicylic acid motif is a classical precursor for intramolecular cyclization reactions, readily forming six-membered heterocyclic rings like benzoxazinones.
-
The Nitro Group: A powerful electron-withdrawing group, it serves two primary roles. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), often facilitating the displacement of the adjacent fluorine atom.[1] Second, it is a masked amine; its reduction to an aniline derivative is a pivotal step in many synthetic pathways, completely altering the electronic character of the molecule and enabling subsequent cyclization or coupling reactions.[2]
-
The Fluoro Group: The inclusion of fluorine is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] It also serves as an excellent leaving group in SNAr reactions.
This guide will focus on the most prevalent and powerful application of this intermediate: the synthesis of fluorinated benzoxazinone cores, which are privileged structures in numerous pharmacologically active compounds.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 130046-91-2 | [3] |
| Molecular Formula | C₇H₄FNO₅ | [3][4] |
| Molecular Weight | 201.11 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [5] |
| Storage | Store in an inert atmosphere at 2-8°C | [3] |
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
| Signal Word | Danger | [3] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H332: Harmful if inhaled. | [3][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][7] |
Note: Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8]
Primary Application: Synthesis of 6-Fluoro-1,4-benzoxazin-3-one Scaffolds
The conversion of this compound into the corresponding 6-fluoro-2H-benzo[b][3][5]oxazin-3(4H)-one is a robust and high-yield transformation. This two-step process is a cornerstone reaction for this intermediate, capitalizing on the latent reactivity of the nitro and salicylic acid functionalities.
Mechanistic Rationale and Strategy
The synthetic logic hinges on a reduction-cyclization cascade.
-
Nitro Group Reduction: The process begins with the selective reduction of the electron-withdrawing nitro group to an electron-donating primary amine. This transformation is the key that unlocks the cyclization pathway. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial method due to its high efficiency, clean conversion, and ease of catalyst removal by filtration.
-
Intramolecular Cyclization (Lactamization): The newly formed 3-amino group is now perfectly positioned ortho to the 2-hydroxy group. While this could theoretically cyclize onto the carboxylic acid directly via thermal condensation, the process is often inefficient. Instead, the reaction is best understood as an intramolecular attack of the hydroxyl group's oxygen onto the activated carboxylic acid, followed by rearrangement, or more commonly, the formation of an intermediate ester which then undergoes aminolysis. For simplicity, the overall transformation results in the formation of a stable six-membered lactam (an amide within a ring).
Caption: High-level overview of the two-step synthetic sequence.
Detailed Step-by-Step Experimental Protocol
This protocol provides a reliable method for the synthesis of 6-fluoro-2H-benzo[b][3][5]oxazin-3(4H)-one on a laboratory scale.
Workflow Visualization
Caption: Detailed experimental workflow for the two-part synthesis.
Part A: Reduction to 3-Amino-5-fluoro-2-hydroxybenzoic acid
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Ethanol (or Ethyl Acetate), ACS grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® (diatomaceous earth)
-
-
Equipment:
-
Parr hydrogenation apparatus or a three-neck flask with a hydrogen balloon
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
-
Procedure:
-
To a suitable hydrogenation vessel, add this compound (e.g., 10.0 g, 49.7 mmol).
-
Add ethanol (approx. 100 mL) and stir to dissolve.
-
In a separate beaker, create a slurry of 10% Pd/C (e.g., 0.5 g) in a small amount of ethanol. Carefully add this slurry to the reaction vessel. Expertise Note: Preparing a slurry prevents the dry catalyst, which can be pyrophoric, from being added to the flammable solvent.
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.
-
Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Stir the reaction vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake or by TLC/LCMS analysis of small aliquots.
-
Upon completion (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen three times.
-
Prepare a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the pad to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 20 mL). Trustworthiness Note: This filtration is critical for removing the heterogeneous catalyst, which could interfere with subsequent steps.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 3-Amino-5-fluoro-2-hydroxybenzoic acid as a solid, which is often used in the next step without further purification.
-
Part B: Cyclization to 6-Fluoro-2H-benzo[b][3][5]oxazin-3(4H)-one
-
Materials:
-
Crude 3-Amino-5-fluoro-2-hydroxybenzoic acid (from Part A)
-
High-boiling point solvent (e.g., Dowtherm™ A, Diphenyl ether, or Toluene for azeotropic removal of water)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Hexanes (or Heptane) for precipitation
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser with Dean-Stark trap
-
Heating mantle and temperature controller
-
Magnetic stirrer
-
-
Procedure:
-
Place the crude amino acid from Part A into a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add the high-boiling solvent (e.g., Toluene, 100 mL) and a catalytic amount of p-TsOH (e.g., 0.2 g).
-
Heat the mixture to reflux. Water will be generated during the reaction and can be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Maintain reflux until no more water is collected or TLC/LCMS analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Add a non-polar solvent such as hexanes (e.g., 100 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford the pure 6-Fluoro-2H-benzo[b][3][5]oxazin-3(4H)-one.
-
Table 3: Representative Characterization Data for the Final Product
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.8 (s, 1H, NH), ~7.1-7.3 (m, 2H, Ar-H), ~4.6 (s, 2H, O-CH₂-C=O) |
| Mass Spec (ESI+) | [M+H]⁺ = 168.04 |
Alternative Application: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group and the inherent ability of fluorine to act as a leaving group make this molecule a prime candidate for SNAr reactions. This allows for the introduction of various nucleophiles at the C5 position.
General Protocol Outline: The reaction typically involves displacing the fluorine atom with a nucleophile (e.g., an amine, alkoxide, or thiol) in a polar aprotic solvent like DMF or DMSO, with a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the HF byproduct.
Caption: General workflow for SNAr reactions.
This pathway is valuable for creating derivatives with diverse functionalities, further expanding the synthetic utility of the parent intermediate.
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate. Its true power is realized through a logical, stepwise manipulation of its functional groups. The reduction-cyclization sequence to form pharmacologically relevant benzoxazinone cores represents its most significant application, offering a reliable and scalable route to complex molecular scaffolds. Furthermore, its capacity to undergo SNAr reactions adds another dimension to its utility. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently and effectively incorporate this versatile building block into their synthetic programs.
References
- This compound Product Page. Achmem. [URL: https://www.achmem.com/cas-130046-91-2.html]
- 5-Fluoro-3-hydroxy-2-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66874484]
- MSDS of 5-Fluoro-2-hydroxybenzoic acid. Capot Chemical. [URL: https://www.capotchem.com/msds/345-16-4.html]
- The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. BOC Sciences. [URL: https://www.bocsci.
- Safety Data Sheet - 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/125113]
- Significance of Fluoro-, Hydroxy-, and Nitro-Substituted Aromatic Systems in Organic Synthesis. BenchChem. [URL: https://www.benchchem.com/product/b1031093]
- Synthesis of 5-Fluoro-2-nitrobenzoic acid. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_cas_number/320-98-9.html]
- Safety Data Sheet - this compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/127698]
- Safety Data Sheet - 2-Fluoro-3-nitrobenzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC464730010&productDescription=2-FLUORO-3-NITROBENZOIC+ACID%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- 2-Fluoro-4-hydroxy-5-nitrobenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apo424015068]
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Zhang, L., et al. Journal of Chemical Research. [URL: https://journals.sagepub.com/doi/full/10.1177/17475198211032333]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. achmem.com [achmem.com]
- 4. 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | C7H4FNO5 | CID 66874484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
Applications of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of a Multifunctional Scaffold
5-Fluoro-2-hydroxy-3-nitrobenzoic acid, a substituted salicylic acid derivative, represents a versatile scaffold for medicinal chemistry endeavors. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom, offers a rich platform for the synthesis of diverse compound libraries with potential therapeutic applications. The strategic placement of these functional groups allows for modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for drug development.[1]
The presence of the fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[1] The salicylic acid backbone is a well-established pharmacophore in anti-inflammatory drugs.[2][3] Furthermore, the nitro group, while sometimes associated with toxicity, can be a key pharmacophoric element or a versatile synthetic handle for further chemical modifications, including its reduction to an amino group, opening avenues for a wide array of derivatizations.[4][5] This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and strategic insights for its utilization in drug discovery programs.
Synthesis of the Core Scaffold: this compound
The targeted synthesis of this compound is a critical first step. A reliable synthetic route is paramount for its availability in sufficient quantities for library synthesis and further derivatization. The following protocol is adapted from established nitration methods for substituted salicylic acids.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 5-fluorosalicylic acid.
Materials:
-
5-Fluorosalicylic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Acetonitrile (CH₃CN)
-
Ice
-
Deionized water
-
Silica gel 60
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluorosalicylic acid (e.g., 10 mmol) in acetonitrile with gentle warming.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating solution by adding fuming nitric acid (e.g., 11 mmol) to acetonitrile while maintaining the temperature at 0°C.
-
Nitration Reaction: Slowly add the nitrating solution dropwise to the cooled solution of 5-fluorosalicylic acid over 30 minutes, ensuring the reaction temperature is maintained at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture over a short pad of silica gel 60 to remove any solid impurities.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Expected Outcome: A pale yellow to yellow crystalline solid.
Causality behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is chosen for its ability to dissolve the starting material and for its relative inertness under the reaction conditions.
-
Low Temperature (0°C): The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of undesired side products.
-
Slow Addition of Nitrating Agent: Dropwise addition of the nitrating mixture ensures that the heat generated is dissipated effectively, preventing localized overheating and potential runaway reactions.
-
Silica Gel Filtration: A quick filtration through silica gel helps to remove polar impurities and any unreacted starting material that may have precipitated.
Application I: Development of Novel Anti-inflammatory Agents
The salicylic acid moiety is the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] By derivatizing this compound, novel anti-inflammatory agents with potentially improved efficacy and reduced side effects can be developed. The primary target for many NSAIDs is the cyclooxygenase (COX) enzyme.
Signaling Pathway of Inflammation and COX Inhibition
Caption: COX-1 and COX-2 signaling pathways in inflammation.
Protocol 2: Synthesis of Amide Derivatives as Potential COX Inhibitors
Rationale: Amide derivatives of salicylic acid have shown promising anti-inflammatory activity. This protocol describes the synthesis of a small library of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (e.g., 1 mmol) in dry DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (e.g., 1.2 mmol). Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Amide Coupling: In a separate flask, dissolve the desired amine (e.g., 1.1 mmol) and triethylamine (e.g., 1.5 mmol) in dry DCM. Cool this solution to 0°C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of amide derivatives.
Biological Evaluation: In Vitro COX Inhibition Assay
The synthesized amide derivatives should be screened for their ability to inhibit COX-1 and COX-2 enzymes to determine their potency and selectivity.
Protocol 3: COX (ovine) Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid
-
TMPD
-
Synthesized amide derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Plate Setup: Add assay buffer, heme, and the enzyme (COX-1 or COX-2) to each well of a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the synthesized amide derivatives (test compounds) or a known COX inhibitor (positive control) to the wells. Add DMSO alone to the control wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Celecoxib | >100 | 0.04 | >2500 |
Application II: Scaffolding for Anticancer Drug Discovery
The structural motifs present in this compound are found in various biologically active compounds, including those with anticancer properties.[3][6] The presence of multiple functional groups allows for its use as a versatile scaffold in the solid-phase synthesis of heterocyclic libraries for high-throughput screening.
Protocol 4: Solid-Phase Synthesis of a Benzoxazole Library
Rationale: The 2-aminophenol moiety, which can be generated from the reduction of the nitro group and subsequent reaction involving the ortho-hydroxyl group, is a precursor to benzoxazoles, a class of heterocycles with known anticancer activity. This protocol outlines a solid-phase approach to generate a library of substituted benzoxazoles.
Materials:
-
Rink Amide resin
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
Piperidine in DMF (20%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
A library of aldehydes
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Resin Loading: Swell Rink Amide resin in DMF. Couple this compound to the resin using HBTU and DIPEA in DMF.
-
Reduction of Nitro Group: Treat the resin-bound nitro compound with a solution of SnCl₂·2H₂O in DMF to reduce the nitro group to an amine.
-
Cyclization with Aldehydes: React the resulting 2-aminophenol on the resin with a library of diverse aldehydes in a suitable solvent to form the benzoxazole ring.
-
Cleavage: Cleave the synthesized benzoxazole derivatives from the resin using a cleavage cocktail (e.g., TFA/DCM).
-
Isolation: Precipitate the cleaved products in cold diethyl ether, centrifuge, and decant the solvent. Lyophilize the products to obtain the final library of compounds.
Workflow Diagram for Solid-Phase Synthesis:
Caption: Solid-phase synthesis of a benzoxazole library.
Biological Evaluation: In Vitro Anticancer Activity Screening
The synthesized library of benzoxazole derivatives can be screened against a panel of cancer cell lines to identify potential hits.
Protocol 5: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Benzoxazole 1 | |||
| Benzoxazole 2 | |||
| ... | |||
| Doxorubicin | 0.5 | 0.8 | 1.2 |
Application III: Synthesis of Novel Antibacterial Agents
Nitroaromatic compounds have been utilized in the development of antibacterial agents. The unique electronic properties of the this compound scaffold can be exploited to design novel antibacterial compounds. Derivatives of 2-chloro-5-nitrobenzoic acid have shown promising antibacterial activity.[1]
Protocol 6: Synthesis of Hydrazide-Hydrazone Derivatives
Rationale: Hydrazide-hydrazone derivatives of various carboxylic acids have demonstrated significant antibacterial activity. This protocol describes the synthesis of hydrazide-hydrazones from this compound.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate
-
A library of aromatic aldehydes
-
Ethanol
Procedure:
-
Esterification: Reflux a solution of this compound in methanol with a catalytic amount of concentrated sulfuric acid to obtain the corresponding methyl ester.
-
Hydrazide Formation: Reflux the methyl ester with hydrazine hydrate in ethanol to yield 5-fluoro-2-hydroxy-3-nitrobenzohydrazide.
-
Hydrazone Synthesis: React the synthesized hydrazide with a variety of aromatic aldehydes in refluxing ethanol to obtain a library of hydrazide-hydrazone derivatives.
-
Purification: Purify the products by recrystallization from ethanol.
Biological Evaluation: Antibacterial Susceptibility Testing
The synthesized hydrazide-hydrazone derivatives should be tested for their activity against a panel of pathogenic bacteria.
Protocol 7: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Synthesized hydrazide-hydrazone derivatives
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Hydrazone 1 | ||
| Hydrazone 2 | ||
| ... | ||
| Ciprofloxacin | 0.5 | 0.015 |
Conclusion and Future Perspectives
This compound is a highly functionalized and versatile scaffold with significant potential in medicinal chemistry. Its strategic combination of a salicylic acid core, a fluorine atom, and a nitro group provides a unique starting point for the development of novel anti-inflammatory, anticancer, and antibacterial agents. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to unlock the therapeutic potential of this promising molecule. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic biological evaluation to identify lead compounds for further optimization and development into next-generation therapeutics.
References
- Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. [URL: https://pubmed.ncbi.nlm.nih.gov/22035300/]
- Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. [URL: https://www.researchgate.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [URL: https://www.mdpi.com/1420-3049/27/19/6295]
- Medicinal Chemistry of Salicylic Acid. [URL: https://www.slideshare.net/TathagataPradhan/medicinal-chemistry-of-salicylic-acid]
- Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. [URL: https://www.researchgate.net/publication/283331908_Novel_derivatives_of_nitro-substituted_salicylic_acids_Synthesis_antimicrobial_activity_and_cytotoxicity]
- Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. [URL: https://www.birmingham.ac.uk/research/activity/mds/projects/famelab/index.aspx]
- Anti-inflammatory compounds and compositions. [URL: https://patents.google.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8245423/]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [URL: https://www.mdpi.com/1422-0067/22/1/1]
Sources
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- 2. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. mdpi.com [mdpi.com]
5-Fluoro-2-hydroxy-3-nitrobenzoic acid as a building block for active pharmaceutical ingredients (APIs).
In the landscape of modern medicinal chemistry, the judicious selection of starting materials is a cornerstone of efficient and innovative drug discovery. 5-Fluoro-2-hydroxy-3-nitrobenzoic acid, a polysubstituted aromatic compound, represents a highly versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The strategic arrangement of its functional groups—a fluorine atom, a hydroxyl group, a nitro group, and a carboxylic acid—imparts a unique reactivity profile that can be exploited to construct complex molecular architectures.
The presence of a fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] The electron-withdrawing nature of the nitro group, coupled with the directing effects of the hydroxyl and carboxyl groups, allows for selective chemical transformations, making this molecule a valuable precursor for a diverse range of heterocyclic compounds with potential therapeutic applications.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its use in the generation of a representative benzoxazole-based API scaffold.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 130046-91-2 | [2] |
| Molecular Formula | C₇H₄FNO₅ | [2] |
| Molecular Weight | 201.11 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the nitration of 5-fluorosalicylic acid. The hydroxyl and carboxyl groups on the salicylic acid backbone direct the electrophilic nitration to the 3-position.
Experimental Protocol: Nitration of 5-Fluorosalicylic Acid
Materials:
-
5-Fluorosalicylic acid
-
Concentrated nitric acid (65%)
-
Concentrated sulfuric acid
-
Acetonitrile
-
Ice
-
Deionized water
-
Silica gel 60
Procedure:
-
In a round-bottom flask, dissolve 5-fluorosalicylic acid in acetonitrile with gentle warming.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the crude product and wash thoroughly with cold deionized water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound.
Expected Yield: ~75%
Application in API Synthesis: A Representative Benzoxazole Scaffold
The true utility of this compound is demonstrated in its conversion to more complex, biologically relevant molecules. The following section outlines a representative, multi-step synthesis of a hypothetical benzoxazole-based API, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities.
Caption: Overall workflow for the synthesis of a benzoxazole API scaffold.
Step 1: Reduction of the Nitro Group
The first crucial transformation is the reduction of the nitro group to a primary amine. This is a common and well-established reaction in the synthesis of many APIs. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Celite
Procedure:
-
In a pressure-resistant flask, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain 3-Amino-5-fluoro-2-hydroxybenzoic acid.
Expected Yield: >95%
Step 2: Amide Coupling
The newly formed amino group can be readily coupled with a carboxylic acid to form an amide bond. This is a fundamental reaction in the synthesis of a vast number of pharmaceuticals. Modern coupling reagents like HATU provide high yields and minimize side reactions.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
3-Amino-5-fluoro-2-hydroxybenzoic acid
-
A desired carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve 3-Amino-5-fluoro-2-hydroxybenzoic acid and the desired carboxylic acid in DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add HATU in one portion and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the amide intermediate.
Expected Yield: 80-90%
Step 3: Intramolecular Cyclization to Form the Benzoxazole Ring
The final step in this representative synthesis is the formation of the benzoxazole ring through an intramolecular cyclization. This is typically achieved by heating the amide intermediate in the presence of an acid catalyst.
Caption: Mechanistic pathway for benzoxazole ring formation.
Experimental Protocol: Thermal Cyclization
Materials:
-
Amide intermediate
-
Glacial acetic acid
Procedure:
-
Dissolve the amide intermediate in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzoxazole product.
-
Purify by recrystallization or column chromatography to yield the final benzoxazole API scaffold.
Expected Yield: 70-85%
Conclusion
This compound is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients. Its unique combination of functional groups allows for a range of chemical transformations, providing access to complex molecular architectures. The protocols detailed in this guide offer a practical framework for the synthesis of this building block and its application in the construction of a representative benzoxazole-based API scaffold. The principles and methodologies described herein are broadly applicable and can be adapted for the synthesis of a wide array of other bioactive compounds, underscoring the strategic importance of this fluorinated intermediate in modern drug discovery.
References
-
Synthesis of (a) 5-Fluoro-3-nitro-salicylic acid. PrepChem. Available at: [Link]
- The hydrogenation method of 5-nitrosalicylic acid. Google Patents.
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
Sources
Experimental setup for the derivatization of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid.
Application Notes & Protocols
Topic: Experimental Setup for the Derivatization of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed technical guide on the experimental setup for the chemical derivatization of this compound. The presence of carboxylic acid and phenolic hydroxyl functional groups in this molecule necessitates derivatization to improve its analytical characteristics for chromatographic analysis. We present two primary strategies: silylation to enhance volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and fluorescent labeling of the carboxylic acid to significantly increase detection sensitivity for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This guide explains the causality behind procedural choices, offers step-by-step protocols, and includes troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound is a substituted aromatic compound whose unique electronic and structural properties make it a molecule of interest in synthetic chemistry and drug discovery.[1] However, its direct analysis via common chromatographic techniques presents challenges. The molecule's polarity, conferred by the carboxylic acid and phenolic hydroxyl groups, results in low volatility, making it unsuitable for direct GC analysis. While amenable to HPLC, its native chromophore may not provide sufficient sensitivity for trace-level quantification.
Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can:
-
Increase Volatility: Convert polar functional groups (-COOH, -OH) into less polar, more volatile derivatives (e.g., trimethylsilyl esters/ethers) for GC analysis.[2]
-
Enhance Detector Response: Introduce a fluorophore or a strongly UV-absorbing chromophore to dramatically increase sensitivity in HPLC analysis.[3][4]
-
Improve Chromatographic Behavior: Reduce peak tailing and improve separation efficiency by masking polar interactive sites.
This guide focuses on two field-proven derivatization methodologies tailored for this compound, providing the theoretical basis and practical protocols for their successful implementation.
Analyte Chemistry: Functional Group Reactivity
Understanding the reactivity of this compound is critical for selecting an appropriate derivatization strategy.
-
Carboxylic Acid (-COOH): This group is acidic and readily undergoes esterification. It is the primary target for introducing fluorescent tags or forming volatile esters.[5]
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can also be derivatized. In silylation reactions, it reacts along with the carboxylic acid.[6] Its presence can lead to side reactions in certain esterification methods, although for silylation, derivatizing both groups is the intended outcome.[5]
-
Electron-Withdrawing Groups (-NO₂, -F): The nitro and fluoro groups are strong electron-withdrawing substituents. They increase the acidity of both the carboxylic acid and the phenolic hydroxyl groups, which can influence reaction kinetics.
Strategic Selection: Tailoring Derivatization to the Analytical Method
The choice of derivatization method is fundamentally dictated by the intended analytical technique. The following decision tree outlines the selection process.
Caption: Decision tree for selecting the appropriate derivatization strategy.
Protocol 1: Silylation for GC-MS Analysis
This protocol converts both the acidic protons on the carboxylic acid and phenolic hydroxyl groups into trimethylsilyl (TMS) derivatives, rendering the molecule volatile and thermally stable for GC-MS analysis.[2][6]
Causality & Rationale
Silylation is a robust and widely used technique for the GC analysis of non-volatile compounds containing active hydrogens (-OH, -COOH, -NH₂, -SH).[2][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile by-products that do not interfere with chromatography. The reaction must be conducted under strictly anhydrous conditions, as silylating reagents react readily with water, which would consume the reagent and lead to incomplete derivatization.[2]
Visual Workflow: Silylation```dot
Step-by-Step Methodology
-
Sample Preparation: Place 100-500 µg of the dried this compound sample into a 2 mL autosampler vial with a screw cap and PTFE/silicone septum. Ensure the sample is completely dry, for example, by lyophilization or evaporation under a stream of nitrogen.
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile). Pyridine can act as a catalyst and acid scavenger.
-
Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS is a catalyst that enhances the reactivity of the silylating agent.
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization of both functional groups.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
Reaction Scheme
The reaction replaces the active protons on both the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.
Caption: Experimental workflow for fluorescent labeling prior to HPLC-FLD analysis.
Step-by-Step Methodology
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working solutions by diluting the stock.
-
Reagent Preparation: Prepare a solution of ADAM in a solvent like ethyl acetate (e.g., 0.1% w/v). Note: ADAM is light-sensitive and should be handled in a dark environment or in amber vials.
-
Derivatization Reaction:
-
In a 1.5 mL amber vial, mix 50 µL of the analyte solution with 100 µL of the ADAM solution.
-
Vortex briefly and allow the reaction to proceed for 1 hour at room temperature in the dark. The reaction progress can be monitored by TLC if necessary.
-
-
Reaction Quenching: Add 10 µL of a weak acid, such as 2% acetic acid in methanol, to quench any unreacted ADAM.
-
Analysis: The derivatized sample is now ready for HPLC-FLD analysis. Dilute with the mobile phase as needed to fall within the calibration range of the instrument. Set the fluorescence detector to the appropriate excitation and emission wavelengths for the anthrylmethyl ester (e.g., λex = 365 nm, λem = 412 nm).
Reaction Scheme
The reaction involves the specific esterification of the carboxylic acid group with the fluorescent tag.
Caption: Fluorescent labeling of the analyte's carboxylic acid group.
Summary of Methods and Expected Outcomes
| Parameter | Protocol 1: Silylation | Protocol 2: Fluorescent Labeling |
| Primary Goal | Increase volatility & thermal stability | Enhance detection sensitivity |
| Target Functional Group(s) | Carboxylic Acid & Phenolic Hydroxyl | Carboxylic Acid |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with Fluorescence Detection (HPLC-FLD) |
| Key Reagent | BSTFA (+1% TMCS) | 9-Anthryldiazomethane (ADAM) |
| Critical Condition | Anhydrous environment | [2]Protection from light |
| Expected Outcome | Identification and quantification based on mass fragmentation and retention time. | Ultra-sensitive quantification (femtomole levels). |
| [8] |
Troubleshooting and Scientific Considerations
-
Incomplete Silylation (Protocol 1): This is often caused by the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The appearance of a peak corresponding to a mono-TMS derivative in the chromatogram indicates incomplete reaction; increasing reaction time or temperature may help.
-
Reagent Instability (Protocol 2): Diazoalkane reagents like ADAM can decompose during storage. It[8] is recommended to use fresh solutions or test the reagent with a standard acid before use. If derivatization efficiency is low, consider a more stable alternative like 1-Pyrenyldiazomethane (PDAM).
-
[8] Side Reactions: While the phenolic hydroxyl group is a potential site for side reactions, the chosen protocols are designed to be highly specific. Silylation intentionally targets both groups. The mild, catalyst-free conditions for ADAM derivatization favor reaction with the more acidic carboxylic acid over the phenolic hydroxyl group.
-
Matrix Effects: When analyzing complex samples (e.g., biological fluids), sample cleanup using Solid Phase Extraction (SPE) may be necessary prior to derivatization to remove interfering substances.
[9]*
References
-
Imaizumi, N. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.
-
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Retrieved from Thermo Fisher Scientific.
-
Kalliópi, D., & Koupparis, M. (2009). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 47(9), 784-789.
-
BenchChem. (2025). A Comparative Guide to Fluorescent Derivatization Reagents for Carboxylic Acid Analysis. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved from BenchChem.
-
BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. Retrieved from BenchChem.
-
University of Toronto. (n.d.). Lab 5 Procedure Esterification. Retrieved from University of Toronto Scarborough.
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90.
-
H-E. Schmidt, B., & H. Schmit, B. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(4), 43.
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 153-160.
-
Achmem. (n.d.). This compound. Retrieved from Achmem.
-
BenchChem. (n.d.). 5-Fluoro-3-hydroxy-2-nitrobenzoic acid. Retrieved from BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid in Reaction Mixtures by HPLC-UV and LC-MS
Abstract
This document provides comprehensive methodologies for the accurate and precise quantification of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid in complex reaction mixtures. As a potentially crucial intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure reaction efficiency, product purity, and overall process consistency.[1] This guide details a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quantification and a secondary Liquid Chromatography-Mass Spectrometry (LC-MS) method for confirmation and impurity profiling. All protocols are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.[2][3]
Introduction and Analyte Properties
This compound is an aromatic organic compound whose structure suggests its utility as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of fluoro and nitro groups can significantly influence the biological activity and metabolic stability of a final drug product.[1] Therefore, monitoring its consumption and the emergence of related impurities during a chemical reaction is critical for process optimization and quality control.
Analyte Physicochemical Properties:
-
Molecular Formula: C₇H₄FNO₅[4]
-
Structure:
(Image generated based on IUPAC name)
-
Key Features: The molecule possesses a carboxylic acid and a phenolic hydroxyl group, making it acidic. The nitrobenzoic acid chromophore ensures strong ultraviolet (UV) absorbance, making it highly suitable for UV-based detection methods.[6][7]
Primary Quantification Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
The RP-HPLC method is the workhorse for quantifying this compound due to its robustness, precision, and cost-effectiveness.[8][9]
Principle and Rationale
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[10][11] A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[12] this compound, being a moderately polar molecule, will interact with the C18 stationary phase. By gradually increasing the organic solvent content in the mobile phase, the analyte is eluted and quantified.
-
Causality Behind Experimental Choices:
-
C18 Column: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of a wide range of organic molecules, providing excellent separation for aromatic acids.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid) to the aqueous portion of the mobile phase is critical. It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the analyte. This ensures the molecule is in a single, neutral form, leading to better retention, sharper chromatographic peaks, and improved reproducibility.
-
UV Detection: The aromatic ring and nitro group constitute a strong chromophore, leading to significant UV absorbance. A detection wavelength is chosen near the absorbance maximum (λmax) to ensure high sensitivity. For similar nitroaromatic compounds, wavelengths between 230-260 nm are often effective.
-
Detailed Experimental Protocol: HPLC-UV
2.2.1. Apparatus and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, pH meter, solvent filtration apparatus.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks, pipettes, and HPLC vials.
2.2.2. Reagents and Solutions
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (H₃PO₄), ACS grade.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare, add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing HPLC-grade water and fill to the mark.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
2.2.3. Sample and Standard Preparation
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation:
-
Quench a specific volume of the reaction mixture if necessary.
-
Dilute an accurately measured aliquot of the reaction mixture with the diluent to bring the expected concentration of the analyte into the calibration range. Initial dilution factor may need to be determined experimentally (e.g., 100-fold or 1000-fold dilution).
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) or Isocratic (e.g., 40% B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | ~15 minutes |
Example Gradient Elution Program:
| Time (min) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Data Analysis and System Suitability
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-level standard. The system is deemed ready if it meets the pre-defined criteria.
-
Quantification: Generate a linear calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in the prepared sample using the regression equation from the calibration curve. Apply the dilution factor to calculate the final concentration in the original reaction mixture.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Orthogonal Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS serves as a powerful tool for identity confirmation and for the identification of unknown impurities.[1] It provides mass-to-charge ratio (m/z) data, which is highly specific to the analyte's molecular weight.
Principle and Rationale
This technique couples the separation power of HPLC with the detection specificity of mass spectrometry.[8]
-
Rationale for Use: While HPLC-UV is excellent for quantification, it cannot distinguish between compounds that co-elute and have similar UV spectra. LC-MS provides orthogonal data (mass) to confirm the identity of the main peak and can be used to elucidate the structures of process-related impurities.[1]
-
Method Adjustments: Non-volatile buffers like phosphoric acid are incompatible with MS because they contaminate the ion source. Therefore, a volatile acid like formic acid is used instead to acidify the mobile phase. Electrospray Ionization (ESI) is the preferred ionization technique, and given the acidic nature of the analyte, negative ion mode (ESI-) is chosen to detect the deprotonated molecule [M-H]⁻.
Detailed Experimental Protocol: LC-MS
3.2.1. Instrumentation and Reagents
-
LC-MS system: HPLC or UPLC system coupled to a mass spectrometer (e.g., Single Quadrupole, Q-TOF, or Triple Quadrupole).
-
Reagents: Formic Acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3.2.2. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm (UPLC) or 5 µm (HPLC) |
| Mobile Phase | Gradient similar to HPLC-UV method, using MS-compatible solvents |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Expected Ion | [M-H]⁻ at m/z 200.01 |
| Scan Mode | Full Scan (for impurity profiling) or Selected Ion Monitoring (SIM) for targeted quantification |
3.2.3. Data Analysis
-
Confirm the identity of the main peak by verifying its retention time and the presence of the expected deprotonated molecular ion at m/z 200.01.
-
Analyze the full scan data to detect other m/z values corresponding to potential impurities, starting materials, or by-products.
Visualization of Experimental Workflows
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS Identity Confirmation.
Method Validation Framework (ICH Q2(R2))
To ensure that the primary HPLC-UV method is fit for its intended purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[2][4][5] The objective is to demonstrate reliability, accuracy, and precision.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity index > 0.995 (DAD); No interfering peaks at the analyte's retention time in placebo/blank injections. |
| Linearity | To verify a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the lowest and highest concentrations for which the method has suitable accuracy, precision, and linearity. | Typically 80% to 120% of the target test concentration. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. - Repeatability: Intra-day precision. - Intermediate Precision: Inter-day, inter-analyst precision. | % Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptance criteria; peak area does not significantly change. |
Conclusion
The described RP-HPLC-UV method provides a robust, accurate, and reliable protocol for the routine quantification of this compound in reaction mixtures. The orthogonal LC-MS method offers an essential tool for identity confirmation and impurity profiling, ensuring a comprehensive analytical characterization. Adherence to the outlined protocols and the ICH validation framework will generate high-quality, trustworthy data critical for advancing pharmaceutical development and manufacturing processes.
References
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Avraham, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- IJPQA. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
-
PubChem. (n.d.). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Available at: [Link]
- Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid.
- Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.).
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Application Notes & Protocols: Strategic Use of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
5-Fluoro-2-hydroxy-3-nitrobenzoic acid is a trifunctional aromatic compound poised for strategic application in the synthesis of complex heterocyclic systems. The specific arrangement of its substituents—a carboxylic acid, a hydroxyl group, and a nitro group—on a fluorinated benzene ring makes it an exceptionally valuable starting material for drug discovery and development professionals.
The inherent functionalities provide a logical and often high-yielding pathway to various heterocyclic cores, primarily through the transformation of the nitro group into a reactive amine. This in situ generation of an ortho-amino-hydroxybenzoic acid derivative is the gateway to a variety of intramolecular cyclization reactions.
-
The Fluoro Group : The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups.[1]
-
The Hydroxy and Carboxyl Groups : These moieties are perfectly positioned for intramolecular cyclization reactions, serving as the electrophilic and nucleophilic partners (or vice-versa after activation) required to form fused ring systems.
-
The Nitro Group : As a potent electron-withdrawing group, it influences the reactivity of the aromatic ring. More importantly, its facile reduction to a primary amine is the key step that unlocks the molecule's potential for heterocycle synthesis.[1]
This guide provides detailed protocols and the underlying chemical logic for transforming this compound into valuable heterocyclic structures, with a primary focus on the synthesis of fluoro-substituted benzoxazinones.
The Gateway Intermediate: 3-Amino-5-fluoro-2-hydroxybenzoic Acid
The cornerstone of utilizing this compound is its conversion to 3-Amino-5-fluoro-2-hydroxybenzoic acid . This reduction is the pivotal step that generates the necessary amine functionality adjacent to the existing hydroxyl and carboxyl groups, setting the stage for subsequent cyclization. Several methods are effective for this transformation, with the choice often depending on laboratory equipment availability and the presence of other sensitive functional groups.[2] The use of Tin(II) chloride (SnCl₂) is a classic, reliable, and highly selective method that avoids the need for high-pressure hydrogenation equipment.[3][4]
Workflow for the Reduction of the Nitro Group
Caption: General workflow for the SnCl₂ reduction.
Protocol 2.1: Synthesis of 3-Amino-5-fluoro-2-hydroxybenzoic Acid
Rationale: This protocol utilizes tin(II) chloride dihydrate in an acidic ethanolic solution. Ethanol is a good solvent for many organic compounds, and the acidic environment prevents the hydrolysis of the tin salt to an insoluble, less reactive precipitate.[3] Heating gently to 50-60°C typically increases the reaction rate without promoting significant side reactions.[3] The workup procedure is critical: basification to a high pH (>12) is necessary to dissolve the tin salts as stannates, allowing for a clean extraction of the desired aniline product.[3]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), 190 proof
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
To this solution, add Tin(II) chloride dihydrate (4.0 eq) in one portion.
-
Carefully add concentrated HCl (0.5 mL per gram of starting material) to the stirring mixture.
-
Heat the reaction mixture to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Carefully and slowly add 10 M NaOH solution with vigorous stirring. Caution: This is a highly exothermic neutralization. Use an ice bath to maintain the temperature below 40°C.
-
Continue adding NaOH until the pH of the aqueous layer is >12 and all precipitated white tin salts have redissolved, forming a clear or near-clear solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-fluoro-2-hydroxybenzoic acid.
-
The product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Application I: Synthesis of 7-Fluoro-2H-benzo[d][2][3]oxazin-2,4(1H)-dione
With the key amino intermediate in hand, the synthesis of the benzoxazinone core can be achieved via intramolecular cyclization. This transformation involves the formation of two amide-like bonds, one from the amine reacting with the carboxylic acid and the other from the hydroxyl group participating in ring closure. Using a phosgene equivalent like triphosgene is an effective method to facilitate this double cyclization.
Mechanism for Benzoxazinone Formation
Caption: Synthetic pathway to the benzoxazinone core.
Protocol 3.1: Synthesis of 7-Fluoro-2H-benzo[d][2][3]oxazin-2,4(1H)-dione
Rationale: This protocol employs triphosgene as a safe and solid phosgene equivalent to form the carbonyl bridge of the oxazinone ring system. The reaction likely proceeds through the formation of an intermediate N-carbonyl chloride or a related activated species, which then undergoes rapid intramolecular cyclization with both the hydroxyl and carboxylic acid groups.[5] A non-nucleophilic base like pyridine is used to scavenge the HCl produced during the reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent for this transformation.
Materials:
-
3-Amino-5-fluoro-2-hydroxybenzoic acid (1.0 eq)
-
Triphosgene (bis(trichloromethyl) carbonate) (0.4 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: Triphosgene is toxic and releases phosgene upon contact with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-Amino-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous THF (20 mL per gram of substrate).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in a small amount of anhydrous THF and add it dropwise to the cooled substrate solution via a syringe or dropping funnel.
-
Add pyridine (2.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzoxazinone derivative.
Summary of Synthetic Applications
The protocols described herein demonstrate a robust and logical pathway from a strategically substituted benzoic acid to valuable heterocyclic scaffolds. The true utility of this compound lies in its pre-configured functionality, which minimizes the need for complex protecting group strategies or harsh functional group interconversions.
| Starting Material | Key Intermediate | Heterocyclic Product | Key Reagents |
| This compound | 3-Amino-5-fluoro-2-hydroxybenzoic acid | 7-Fluoro-2H-benzo[d][2][3]oxazin-2,4(1H)-dione | 1. SnCl₂·2H₂O, HCl 2. Triphosgene, Pyridine |
References
- BenchChem. (2025). Technical Support Center: Optimizing Reductions with Tin(II)
- BenchChem. (n.d.). 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | 1007113-05-4. BenchChem. Retrieved January 14, 2026.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. organic-chemistry.org.
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. organic-chemistry.org.
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Sato, K., et al. (2007). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, Vol. 71.
Sources
Application Note: A Comprehensive Guide to the Pilot Plant Scale-Up Synthesis of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid
Introduction
5-Fluoro-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value specialty chemicals. The strategic placement of the fluoro, hydroxyl, and nitro groups on the benzoic acid core imparts unique chemical properties that are desirable for drug development, including enhanced metabolic stability and specific binding interactions.[1] The electron-withdrawing nature of the nitro group, combined with the directing effects of the fluorine and hydroxyl substituents, makes this molecule a versatile building block for further chemical transformations.
This application note provides a detailed guide for the scale-up synthesis of this compound, transitioning from a conceptual laboratory-scale process to a robust and safe pilot plant production protocol. The information herein is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.
Disclaimer: As of the date of this publication, a specific, peer-reviewed synthesis for this compound has not been identified in the surveyed chemical literature. The following protocol is therefore based on established principles of electrophilic aromatic substitution, extensive data from analogous reactions, and proven chemical engineering practices for the scale-up of hazardous reactions. It is imperative that this process is first validated on a laboratory scale to determine precise yields, impurity profiles, and safety parameters before attempting any pilot plant-scale production.
Synthetic Strategy and Mechanistic Rationale
The most logical and convergent synthetic route to this compound is the electrophilic nitration of commercially available 2-fluoro-5-hydroxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.
-
Fluorine Atom (-F): A deactivating (by induction) but ortho, para-directing group (by resonance).
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
In the nitration of 2-fluoro-5-hydroxybenzoic acid, the powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. The position ortho to the hydroxyl group (C3) is the most activated site for electrophilic attack by the nitronium ion (NO₂⁺). The fluorine atom at the C2 position also directs to the C3 position (as it is a para position relative to the fluorine). The carboxylic acid group directs meta to itself, which also aligns with substitution at the C3 position. This synergistic directing effect strongly favors the formation of the desired this compound isomer.
The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active nitrating species.
Safety Considerations for Pilot Plant Scale-Up
Aromatic nitration reactions are notoriously exothermic and can pose significant safety risks if not properly controlled, especially at the pilot plant scale.[2] The primary hazards include:
-
Thermal Runaway: The highly exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if the heat of reaction is not efficiently removed. This can result in a violent, uncontrolled reaction, potentially leading to reactor failure.
-
Explosive Byproducts: The formation of polynitrated species or the decomposition of the reaction mixture at elevated temperatures can create explosive compounds.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling and appropriate materials of construction for all process equipment.
A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies, should be conducted on the laboratory scale to quantify the heat of reaction and the thermal stability of the reactants, intermediates, and products before proceeding to the pilot plant.
Pilot Plant Equipment and Setup
The following equipment is recommended for the pilot plant-scale synthesis of this compound:
-
Reactor: A 50-100 L jacketed glass-lined steel reactor is ideal. The glass lining provides excellent corrosion resistance to the mixed acids, while the jacket allows for precise temperature control via a heating/cooling thermal control unit. The reactor should be equipped with a multi-bladed, variable-speed agitator (e.g., a retreat curve impeller) to ensure efficient mixing and heat transfer.
-
Reagent Addition System: A calibrated dosing pump connected to a dip tube in the reactor for the controlled, subsurface addition of the nitrating agent. This prevents localized overheating at the surface.
-
Temperature Monitoring: Multiple temperature probes (e.g., Pt100) should be used to monitor both the batch temperature and the jacket temperature. An independent high-temperature alarm and shutdown system is mandatory.
-
Quench Vessel: A separate, larger-volume, agitated vessel containing ice and water for the safe quenching of the reaction mixture.
-
Filtration and Drying: A suitable filtration system (e.g., a Nutsche filter-dryer) and a vacuum oven for isolating and drying the final product.
-
Scrubber: An emergency vent line from the reactor should be connected to a caustic scrubber to neutralize any released acidic vapors or nitrogen oxides in case of an emergency.
Sources
Troubleshooting & Optimization
How to improve the yield and purity of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid synthesis.
Welcome to the technical support center for the synthesis of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (CAS 864295-60-9). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during this synthesis, with a focus on maximizing both yield and purity. We will delve into the mechanistic principles behind the protocol choices, offering data-driven solutions to troubleshoot your experiments effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, primarily achieved through the electrophilic nitration of 5-fluorosalicylic acid, presents a classic challenge of regioselectivity and reaction control. The starting material possesses multiple functional groups (-OH, -F, -COOH) that influence the position of the incoming nitro group. The strongly activating, ortho-para directing hydroxyl group and the deactivating, meta-directing carboxylic acid group compete to determine the reaction's outcome. The key to a successful synthesis lies in carefully controlling reaction parameters to favor nitration at the C-3 position while minimizing the formation of isomers and degradation byproducts.
General Synthesis Overview & Key Control Points
The reaction workflow involves the controlled nitration of a salicylic acid derivative followed by purification. Success hinges on precise management of temperature, reagent stoichiometry, and reaction time.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address potential issues.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield is a common issue that can stem from several factors throughout the process. Let's break down the likely culprits:
-
Incomplete Reaction: The nitration may not have gone to completion.
-
Causality: The reaction time might be too short, or the temperature may be too low, reducing the reaction rate.
-
Solution: After the dropwise addition of the nitrating agent at 0-5°C, allow the reaction to stir for an extended period (2-6 hours) while letting it slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
-
Side Reactions & Degradation: The strongly acidic and oxidizing conditions can lead to unwanted byproducts or decomposition of the starting material and product.
-
Causality: The reaction temperature is the most critical parameter. Temperatures above 10-15°C significantly increase the rate of side reactions, including potential dinitration and oxidation of the phenol, which often results in a dark, tarry mixture.[1] The rate of addition of nitric acid also plays a role; adding it too quickly can create localized hot spots.
-
Solution: Maintain a strict temperature of 0-5°C during the addition of nitric acid using an ice/salt bath. Add the nitric acid dropwise over a period of 30-60 minutes to ensure adequate heat dissipation.
-
-
Loss During Work-up: Significant product loss can occur during the quenching and isolation steps.
-
Causality: The product has some solubility in the acidic aqueous mixture, especially if the volume of water used for quenching is excessively large.
-
Solution: Pour the reaction mixture onto crushed ice rather than into a large volume of water. This keeps the temperature low and the volume controlled. Ensure the crude product is washed with a minimal amount of ice-cold water during filtration to remove residual acid without dissolving the product.
-
Q2: My final product is impure, showing multiple spots on TLC or a broad melting point. How do I improve purity?
Answer: Purity issues in this synthesis almost always relate to the formation of isomeric byproducts or residual starting material.
-
Primary Impurity - Isomer Formation:
-
Causality: While the C-3 position is electronically favored due to the powerful ortho-directing effect of the hydroxyl group, other positions can be nitrated. The primary isomeric byproduct is often 3-fluoro-2-hydroxy-5-nitrobenzoic acid. The choice of nitrating system can influence this selectivity. Systems like nitric acid in acetic acid have been studied for salicylic acid nitration and can offer advantages in product separation and purity.[2][3]
-
Solution:
-
Strict Temperature Control: As mentioned, lower temperatures (0-5°C) enhance regioselectivity.
-
Nitrating Agent Choice: Using a mixture of fuming nitric acid in concentrated sulfuric acid is standard and effective.[4] The highly acidic environment ensures the formation of the nitronium ion (NO₂⁺), the key electrophile.
-
Purification: Effective purification is non-negotiable. Recrystallization is the most effective method. A mixed solvent system, such as ethanol/water or acetic acid/water, often gives the best results. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.
-
-
Sources
Effective purification techniques for crude 5-Fluoro-2-hydroxy-3-nitrobenzoic acid.
Technical Support Center: Purification of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Introduction
Welcome to the technical support guide for the effective purification of crude this compound (CAS RN 130046-91-2). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The synthesis of this molecule, typically via nitration of a fluorinated precursor, can often result in a mixture of isomers and other impurities that complicate downstream applications.[1][2]
This guide provides a series of troubleshooting steps and frequently asked questions in a direct Q&A format. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each recommendation.
Troubleshooting Guide: Common Purification Issues
Question 1: My crude product is a dark, oily residue instead of the expected solid. How can I isolate the solid product?
Answer:
This is a common issue, often caused by the presence of residual solvents, excess nitrating agents (like nitric or sulfuric acid), or significant isomeric impurities that act as a eutectic mixture, depressing the melting point.
Probable Causes & Solutions:
-
Residual Acid: The strong acids used in nitration must be thoroughly quenched and neutralized.
-
Causality: Residual acid can prevent the protonation of the carboxylate, keeping it partially in salt form or leading to degradation upon heating.
-
Protocol: Ensure the reaction is fully quenched by pouring it over ice water. The resulting precipitate should be washed thoroughly with cold water until the washings are pH neutral.[3]
-
-
Isomeric Impurities: The nitration of substituted benzoic acids can produce regioisomers which may have lower melting points or form oily mixtures.[4][5]
-
Causality: The directing effects of the fluoro and hydroxyl groups can lead to the formation of undesired isomers, which interfere with the crystal lattice of the desired product.
-
Solution: An acid-base extraction is the most effective first step to separate the acidic product from any neutral impurities. Following this, fractional crystallization or chromatography may be necessary to separate isomers.[6][7][8]
-
Workflow: Initial Product Isolation and Cleanup
Caption: Initial workup for isolating the crude solid product.
Question 2: My yield is significantly low after recrystallization. What am I doing wrong?
Answer:
Low yield from recrystallization typically points to one of two issues: incorrect solvent choice or procedural losses. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[9]
Troubleshooting Low Recrystallization Yield:
| Symptom | Probable Cause | Recommended Action & Explanation |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | Action: Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly. This creates a mixed-solvent system with the desired solubility profile. |
| Product precipitates out of the hot solution. | The compound is not soluble enough in the chosen solvent, even when hot. | Action: Add more solvent in small portions until the compound fully dissolves at the boiling point. Be cautious not to add a large excess, as this will reduce recovery. |
| Significant amount of product remains in the mother liquor. | The chosen solvent has a relatively high solubility for the compound at low temperatures. | Action: Cool the flask in an ice bath for an extended period (30+ minutes) to maximize precipitation. Also, minimize the amount of hot solvent used for dissolution to the bare minimum required.[9] |
| Crystals are lost during filtration. | Fine, needle-like crystals may pass through the filter paper. | Action: Use a finer porosity filter paper (e.g., Whatman No. 42) or a double layer of standard filter paper. Ensure the solution is thoroughly cooled before filtering to maximize crystal size. |
Recommended Solvents for Screening: For acidic, polar molecules like this compound, suitable solvent systems often involve polar protic solvents, sometimes mixed with water or non-polar solvents.[8]
-
Aqueous Ethanol or Methanol
-
Toluene
-
Ethyl Acetate / Hexane mixture
-
Acetic Acid / Water mixture
Question 3: My purified product shows multiple spots on TLC or peaks in HPLC. How do I identify and remove these impurities?
Answer:
Multiple spots/peaks indicate that recrystallization alone was insufficient. The identity of the impurities is likely unreacted starting material or isomeric by-products. Acid-base extraction is excellent for removing neutral or basic impurities, while chromatography is the gold standard for separating chemically similar isomers.[7][10][11]
Step 1: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[6][12][13] The carboxylic acid is deprotonated with a weak base to form a water-soluble salt, while neutral impurities remain in the organic layer.
Workflow: Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
Step 2: Purification via Column Chromatography
If acid-base extraction is insufficient (i.e., impurities are also acidic, like isomers), silica gel column chromatography is required.[10][11]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Start by developing a solvent system using TLC. A common starting point for acidic compounds is a mixture of a non-polar solvent and a more polar one, with a small amount of acid to improve peak shape.
-
Example System: Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1 gradient) with 0.5-1% acetic acid.
-
Rationale: The acetic acid protonates the carboxylic acid on the desired product, reducing its interaction with the acidic silica gel and preventing "tailing" on the column.
-
-
Slurry Packing: Pack the column with silica gel slurried in the initial, least polar eluent mixture.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or EtOAc), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method typically yields better separation.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely structural isomers I might be dealing with? The primary isomers depend on the starting material. If starting from 3-fluorosalicylic acid, nitration could potentially occur at other positions on the ring, although the -OH and -COOH groups strongly direct ortho and para. Dinitro products are also a possibility with harsh nitrating conditions.[1][4]
Q2: What is the expected appearance and melting point of the pure compound? Pure this compound is typically a light yellow to yellow solid.[1] While a specific melting point is not widely cited in the search results, related compounds like 2-hydroxy-5-nitrobenzoic acid melt at 228-230°C, suggesting a relatively high melting point for the pure substance.[14] A broad melting range is a key indicator of impurity.
Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the acid-base extraction? It is generally recommended to use a weak base like sodium bicarbonate (NaHCO₃).[7][13]
-
Reasoning: this compound contains a phenolic hydroxyl group in addition to the carboxylic acid. A strong base like NaOH will deprotonate both the carboxylic acid and the more acidic phenol, potentially leading to lower selectivity if you have other weakly acidic impurities. Sodium bicarbonate is basic enough to deprotonate the carboxylic acid but not the phenol, providing better separation from non-carboxylic acid impurities.
Q4: My final product is still slightly colored. Is this a problem? A pale yellow color is characteristic of many nitro-aromatic compounds and is generally acceptable. If the product is dark brown or orange, it may indicate the presence of persistent impurities. A final wash of the solid product with a cold, non-polar solvent like hexane can sometimes remove colored, non-polar contaminants. If purity is paramount, a final recrystallization or a charcoal treatment during recrystallization may be necessary.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
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Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Quora. (2022). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. (1965). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.
-
SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
BoronoChem. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]
- Google Patents. (2001). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
- Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]
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SAGE Journals. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]
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Identifying and minimizing byproducts in the nitration of fluorinated phenols.
Welcome to the technical support center for the nitration of fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond standard protocols to address the nuanced challenges you may encounter, providing in-depth troubleshooting advice and practical solutions grounded in mechanistic principles.
Section 1: Foundational Concepts in the Nitration of Fluorinated Phenols
The nitration of fluorinated phenols is a critical transformation in the synthesis of many pharmaceutical intermediates and fine chemicals. However, the interplay between the strongly activating hydroxyl group and the unique electronic properties of fluorine can lead to a variety of side reactions and purification challenges.
The Dual Role of Fluorine in Electrophilic Aromatic Substitution
Fluorine's effect on electrophilic aromatic substitution is a classic example of competing electronic effects. While its high electronegativity makes it inductively electron-withdrawing (a deactivating effect), its lone pairs can participate in resonance, donating electron density to the aromatic ring (an activating, ortho-, para-directing effect).[1] In many electrophilic aromatic substitution reactions, fluorine can be an activating substituent.[2] However, the high reactivity of fluorine can make reactions difficult to control.[3][4]
Common Challenges in Phenol Nitration
The nitration of phenols, in general, is known to be a "messy" reaction.[5] Key challenges that are often exacerbated in the presence of fluorine include:
-
Oxidation: Phenolic rings are highly susceptible to oxidation by nitric acid, leading to the formation of benzoquinones and polymeric, tarry byproducts.[5][6]
-
Polynitration: The powerful activating nature of the hydroxyl group can lead to the formation of di- and tri-nitrophenols, even under seemingly mild conditions.[6][7]
-
Poor Regioselectivity: Achieving a high yield of a single desired isomer (ortho- or para-) can be difficult.[6] The distribution of ortho- and para- isomers is influenced by factors like steric hindrance, electronic effects, and solvent effects.[8]
Section 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific issues you might encounter during your experiments, providing not just solutions, but the rationale behind them.
Issue 1: Low Yield of Mononitrated Product and Formation of Tarry Residues
Question: "My reaction mixture turns dark brown/black upon addition of the nitrating agent, and after workup, I isolate very little of my desired mononitro-fluorophenol, with a significant amount of insoluble, tar-like material. What's happening and how can I fix it?"
Probable Cause: This is a classic sign of significant oxidation of your starting material.[5][6] The hydroxyl group makes the fluorinated phenol highly susceptible to oxidation by nitric acid, which can also act as an oxidizing agent. This is often accompanied by polynitration, which can also contribute to the formation of complex byproducts.[7]
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Maintaining a low temperature (e.g., 0-5 °C or even lower) is critical to control the reaction kinetics and suppress oxidative pathways.[6] The activation energy for oxidation is often higher than that for nitration, so lower temperatures will favor the desired reaction.
-
Use a Milder Nitrating Agent:
-
Dilute Nitric Acid: Using dilute nitric acid (e.g., 20-30%) can significantly reduce its oxidizing potential.[6][9] The concentration of the active nitrating species, the nitronium ion (NO₂⁺), is lower, leading to a more controlled reaction.
-
Alternative Nitrating Systems: Consider using milder, more selective nitrating agents. A combination of sodium nitrate and an inorganic acidic salt like sodium bisulfate monohydrate (NaHSO₄·H₂O) on wet silica can generate nitric acid in situ at a low concentration, providing a heterogeneous and milder reaction environment.[10] Ferric nitrate in an ionic liquid has also been shown to be effective for regioselective mononitration.[11]
-
-
Control the Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of the fluorinated phenol. This maintains a low instantaneous concentration of the nitrating agent, minimizing side reactions.
Experimental Protocol: Mild Nitration Using NaNO₃/NaHSO₄·H₂O on Wet SiO₂
-
To a stirred suspension of your fluorinated phenol (1 equivalent) and wet silica (50% w/w) in dichloromethane, add sodium nitrate (1.1 equivalents) and sodium bisulfate monohydrate (1.1 equivalents).
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid support.
-
Wash the solid residue with dichloromethane.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
Issue 2: Poor Regioselectivity - Unfavorable ortho/para Ratio
Question: "I'm obtaining a mixture of ortho- and para-nitrated fluorophenol, but I need to maximize the yield of the para-isomer. How can I improve the regioselectivity?"
Probable Cause: Both the ortho and para positions are activated by the hydroxyl group.[12] The final product ratio is a result of a delicate balance between electronic effects, steric hindrance, and potential hydrogen bonding. In some cases, intramolecular hydrogen bonding between the hydroxyl group and the nitro group can favor the formation of the ortho-isomer.[13][14]
Solutions & Scientific Rationale:
-
Employ a Bulky Nitrating Agent: Using a sterically hindered nitrating agent can disfavor substitution at the more sterically crowded ortho position, thus increasing the proportion of the para product.[8]
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor the para isomer by minimizing solvation of the transition states.
-
Use of a Directing Group Strategy:
-
Sulfonation-Nitration-Desulfonation: You can temporarily block the para position with a sulfonic acid group, perform the nitration which will then be directed to the ortho position, and subsequently remove the sulfonic acid group. Conversely, blocking the ortho positions can direct nitration to the para position. Aromatic sulfonation is a reversible process.[15]
-
Nitrosation-Oxidation: A two-step process can yield the para-isomer as the major product.[9][12] First, react the phenol with nitrous acid (HNO₂) to form the para-nitrosophenol. The nitroso group is then oxidized to a nitro group using dilute nitric acid.[9][12] The larger size of the nitrosonium ion (NO⁺) electrophile favors attack at the less sterically hindered para position.[12]
-
Workflow for para-Selective Nitration:
Caption: Workflow for para-selective nitration via nitrosation.
Issue 3: Formation of Di- and Tri-nitrated Byproducts
Question: "Even with careful control of stoichiometry, I'm observing significant amounts of dinitrated products in my reaction mixture. How can I achieve selective mononitration?"
Probable Cause: The combined activating effects of the hydroxyl group and, to some extent, the fluorine atom, make the aromatic ring highly nucleophilic.[1][6] Once the first nitro group is introduced, the ring is still activated enough to undergo further nitration, especially if reaction conditions are too harsh.
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of the nitrating agent. This is the most straightforward way to limit the extent of reaction.
-
Reduced Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further nitration.
-
Heterogeneous Catalysis: Using solid-supported reagents or catalysts can offer better control and selectivity. For instance, nitration in the presence of zeolites has been shown to provide regioselectivity and can potentially limit over-nitration by controlling the diffusion and orientation of the substrate within the zeolite cages.[16]
Data Summary: Controlling Over-Nitration
| Parameter | Condition 1 (High Over-nitration) | Condition 2 (Minimized Over-nitration) | Rationale |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Dilute HNO₃ or NaNO₃/NaHSO₄·H₂O | Reduces the concentration and reactivity of the electrophile.[6][10] |
| Temperature | Room Temperature or higher | 0-5 °C | Slows down the reaction rate, allowing for better control.[6] |
| Equivalents of Nitrating Agent | > 1.2 | 1.0 - 1.1 | Limits the availability of the nitrating species for subsequent reactions. |
| Reaction Time | Prolonged | Monitored and quenched upon completion | Prevents the mononitrated product from reacting further. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect in the nitration of a fluorinated phenol?
A1: The most common byproducts are:
-
Oxidation products: Such as corresponding benzoquinones and polymeric tars.[5][6]
-
Isomeric products: A mixture of ortho- and para-nitrofluorophenols.[17][18]
-
Polynitrated products: Di- and sometimes tri-nitrated fluorophenols.[6]
-
In some cases, rearrangement of intermediate dienones can lead to other minor byproducts.[19]
Q2: How can I effectively separate the ortho- and para-isomers of my nitrated fluorophenol?
A2: Steam distillation is a common and effective method for separating ortho- and para-nitrophenols.[17][20] The ortho-isomer, due to intramolecular hydrogen bonding, is more volatile and will distill with the steam, while the para-isomer, which exhibits intermolecular hydrogen bonding, is less volatile and will remain in the distillation flask.[17] Column chromatography on silica gel is also a standard purification technique.
Q3: What analytical techniques are best for identifying and quantifying the byproducts?
A3: A combination of techniques is often necessary:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile isomers and byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the ratio of different products and for analyzing less volatile compounds.[21][22]
-
Infrared (IR) Spectroscopy: Can help identify the functional groups present, such as nitro (NO₂) and hydroxyl (OH) groups, and can be used to monitor the extent of nitration and oxidation.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for definitively determining the structure and regiochemistry of the isolated products.
Q4: Can I use a mixture of nitric acid and sulfuric acid for the nitration of fluorinated phenols?
A4: While the classic HNO₃/H₂SO₄ mixture is a powerful nitrating agent, it is often too harsh for highly activated systems like phenols, including fluorinated phenols.[24][25] This combination generates a high concentration of the nitronium ion, which can lead to rapid, uncontrollable reactions, extensive oxidation, and significant polynitration, often resulting in the formation of tars.[7] It is generally advisable to start with milder conditions.
Section 4: Concluding Remarks
The successful nitration of fluorinated phenols hinges on a deep understanding of the competing reaction pathways and the ability to finely tune reaction conditions to favor the desired outcome. By carefully selecting the nitrating agent, controlling the temperature, and considering strategies to influence regioselectivity, researchers can significantly improve yields and minimize the formation of challenging byproducts. This guide serves as a starting point for troubleshooting and optimization, but as with all chemical research, empirical observation and systematic experimentation are key to success.
References
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Phenol reaction with nitration mixture - Chemistry Stack Exchange. (2024). Retrieved from [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution - ACS Publications. (n.d.). Retrieved from [Link]
-
Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE. Retrieved from [Link]
-
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju. Retrieved from [Link]
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22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Electrophilic aromatic substitution with fluorine - Chemistry Stack Exchange. (2014). Retrieved from [Link]
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Phenol Oxidation and NO Generation from Nitrite at Copper(II) Sites. (n.d.). ChemRxiv. Retrieved from [Link]
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Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. (n.d.). PMC - NIH. Retrieved from [Link]
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Rethinking sulfate radical-based oxidation of nitrophenols: Formation of toxic polynitrophenols, nitrated biphenyls and diphenyl ethers. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). Khan Academy. Retrieved from [Link]
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Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). PMC - NIH. Retrieved from [Link]
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Nitration of phenol in flow. (2022). Corning. Retrieved from [Link]
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Analytical techniques in the study of highly-nitrated nitrocellulose. (2025). ResearchGate. Retrieved from [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Retrieved from [Link]
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ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]
-
Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. (2025). ResearchGate. Retrieved from [Link]
-
Measuring Oil Chemistry: Nitration, Oxidation and Sulfation. (n.d.). Spectro Scientific. Retrieved from [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). SciSpace. Retrieved from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]
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Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]
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Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. Retrieved from [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
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para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). Retrieved from [Link]
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Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved from [Link]
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4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Nitration Mechanisms in Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]
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Nitration of Phenols. (n.d.). Khan Academy. Retrieved from [Link]
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Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why? (2017). Quora. Retrieved from [Link]
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Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. (2025). ResearchGate. Retrieved from [Link]
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What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. (2021). Retrieved from [Link]
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The nitration of phenol is faster and produces ortho and para products... (n.d.). Pearson+. Retrieved from [Link]
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Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved from [Link]
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Technical Support Center: Long-Term Stability of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid and Its Derivatives
Welcome to the technical support center for 5-Fluoro-2-hydroxy-3-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for long-term stability studies. This resource synthesizes established principles of stability testing with insights into the specific chemical nature of fluorinated and nitrated benzoic acid derivatives to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Criticality of Stability in Drug Development
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its inherent stability, and that of its derivatives, is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of the final drug product. Understanding the potential degradation pathways and the influence of environmental factors is paramount for developing robust formulations and analytical methods. This guide provides a comprehensive framework for designing, executing, and troubleshooting long-term stability studies for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several environmental factors, including temperature, humidity, and light.[1][2] Elevated temperatures can accelerate degradation reactions, while humidity can facilitate hydrolytic degradation.[3][4] Exposure to light, particularly UV light, may induce photolytic degradation.[5][6]
Q2: What are the expected degradation pathways for this compound under long-term storage?
A2: Based on the functional groups present, several degradation pathways are plausible. The nitro group can be susceptible to reduction, while the carboxylic acid group can undergo decarboxylation, especially at elevated temperatures.[7] The aromatic ring itself is relatively stable due to the electron-withdrawing nature of the nitro group, but under harsh conditions, interactions between the functional groups could lead to more complex degradation products.[8]
Q3: How should this compound be stored to ensure its long-term stability?
A3: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[5] Recommended storage is typically in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation from heat, moisture, and oxidation.[9]
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate and quantify the parent compound and its degradation products with high sensitivity and specificity.[10][11] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS), particularly for volatile degradation products, and UV-Vis Spectrophotometry for rapid quantification in simple matrices.[12][13]
Q5: What is a forced degradation study, and why is it important for this compound?
A5: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[1][11] This is crucial for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method that can effectively separate the active pharmaceutical ingredient (API) from all potential degradants.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration of the solid compound (e.g., darkening) | Oxidation of the phenolic hydroxyl group or reactions involving the nitro group. Exposure to air and/or light can accelerate these processes. | 1. Re-evaluate Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5] 2. Protect from Light: Use amber vials or store containers in a dark place to prevent photolytic reactions.[5] 3. Analytical Characterization: Use techniques like HPLC-MS to identify the colored impurities and confirm if they are degradation products. |
| Appearance of unexpected peaks in HPLC chromatogram during stability testing | This could indicate the formation of degradation products or the presence of impurities from the synthesis process.[5] | 1. Conduct a Forced Degradation Study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to see if the unexpected peaks correspond to known degradation products.[5][14] 2. Verify Method Specificity: Ensure your HPLC method can resolve the main peak from all potential impurities and degradants. This may require optimizing the mobile phase, column, or gradient.[11] 3. Check Blank Injections: Analyze a blank (solvent) injection to rule out contamination from the solvent or system. |
| Loss of assay value over time | This indicates degradation of the parent compound. The rate of loss will depend on the storage conditions. | 1. Review Storage Conditions: Verify that the temperature and humidity of the stability chambers are within the specified ranges.[1] 2. Investigate Packaging: Ensure the container closure system is intact and providing adequate protection from environmental factors.[1] 3. Quantify Degradation Products: Use a validated stability-indicating method to quantify the degradation products and perform a mass balance calculation to account for the loss of the parent compound. |
| Changes in pH of a solution formulation | Formation of acidic or basic degradation products. For example, hydrolysis of a derivative could release an acidic or basic moiety. | 1. Identify Degradation Products: Use LC-MS or other suitable techniques to identify the structures of the degradation products and determine if they are acidic or basic. 2. Buffer System Optimization: If formulating a solution, the buffering capacity may need to be adjusted to maintain the pH within the desired range for optimal stability. |
| Precipitation in solution upon storage | The compound or a degradation product may have limited solubility in the chosen solvent system, or the degradation product itself is insoluble. | 1. Characterize the Precipitate: Isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 2. Solubility Studies: Conduct solubility studies of the parent compound and any identified degradation products in the formulation vehicle. 3. Reformulation: Consider the use of co-solvents or other excipients to improve the solubility and stability of the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.[14]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.[5]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours, alongside a dark control.[5][6]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study (ICH Conditions)
This protocol describes a typical long-term stability study according to ICH guidelines.[1]
1. Sample Packaging:
-
Package the this compound or its formulated derivative in the proposed commercial packaging.
2. Storage Conditions:
-
Place the packaged samples in stability chambers maintained at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
3. Testing Schedule:
-
Pull samples at predetermined time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 1, 2, 3, and 6 months.
4. Analytical Testing:
-
At each time point, analyze the samples for the following:
-
Assay: Quantify the amount of the active compound remaining.
-
Purity: Profile and quantify any degradation products.
-
Appearance: Note any changes in physical appearance (e.g., color, clarity).
-
Other relevant parameters: Depending on the formulation, this may include pH, dissolution, and moisture content.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- Stability and degradation of 4-Amino-2-fluorobenzoic acid - Benchchem.
- A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis - Benchchem.
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Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. Available at: [Link]
- A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid - Benchchem.
-
Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques - PubMed. Available at: [Link]
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The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China - ACP. Available at: [Link]
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Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC - NIH. Available at: [Link]
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Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed. Available at: [Link]
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Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
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Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
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Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372 - International Journal of Pharmaceutical Sciences. Available at: [Link]
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Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography - ResearchGate. Available at: [Link]
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Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores. Available at: [Link]
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Long-term stability of 5-fluorouracil and folinic acid admixtures - PubMed. Available at: [Link]
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Effect of temperature and relative humidity on nitrazepam stability in solid state - PubMed. Available at: [Link]
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Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose- based propellants - SciSpace. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]
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Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed. Available at: [Link]
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TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Available at: [Link]
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Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. Available at: [Link]
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Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Available at: [Link]
-
Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags - PubMed. Available at: [Link]
- CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.
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- 4. scispace.com [scispace.com]
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- 6. ema.europa.eu [ema.europa.eu]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting guide for unexpected results in 5-Fluoro-2-hydroxy-3-nitrobenzoic acid reactions.
Welcome to the technical support center for reactions involving 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and unexpected outcomes encountered during the synthesis and application of this versatile compound. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a reaction with this compound, but I'm observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in reactions involving this compound can stem from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of the starting material.
Causality and Expert Insights:
This compound possesses multiple functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom—that influence its reactivity. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards certain electrophilic substitutions, while the hydroxyl and carboxylic acid groups can participate in various reactions. The interplay of these groups can sometimes lead to unexpected pathways or require specific conditions to favor the desired transformation.
Troubleshooting Protocol:
-
Reagent Purity and Stability:
-
Verify Starting Material: Confirm the purity of your this compound using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products. The reported melting point is a key indicator of purity.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of appropriate grade. Moisture and impurities can quench sensitive reagents or catalyze side reactions. It's a good practice to purify solvents if needed.[1]
-
-
Reaction Conditions Optimization:
-
Temperature Control: Many reactions are highly sensitive to temperature. For instance, nitration reactions are typically performed at low temperatures (e.g., 0°C) to control the reaction rate and prevent unwanted side reactions.[2][3] Carefully monitor and control the reaction temperature throughout the process.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Reactions that are stopped too early will have low conversion, while those that run for too long may lead to product degradation or side product formation.
-
-
Work-up Procedure:
-
Product Solubility: Be aware that your product might have some solubility in the aqueous layer during work-up. It's advisable to check the aqueous layer for your product before discarding it.[5]
-
pH Sensitivity: The product's stability might be affected by acidic or basic conditions during the work-up.[5] Test the stability of your product by exposing a small sample to the work-up conditions and analyzing it by TLC.
-
Workflow for Troubleshooting Low Yield:
Sources
Methods for monitoring the progress of reactions involving 5-Fluoro-2-hydroxy-3-nitrobenzoic acid.
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. This guide provides in-depth, field-tested advice for monitoring the progress of chemical reactions involving this versatile intermediate. Our focus is on practical, robust methodologies, troubleshooting common issues, and understanding the scientific principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider for reaction monitoring? A: This molecule possesses several key functional groups that dictate its analytical behavior:
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Aromatic Ring with Nitro Group: This chromophore is highly active under UV light, making it ideal for visualization by Thin-Layer Chromatography (TLC) and quantification by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1] The nitro group's electron-withdrawing nature significantly influences the electronic environment of the entire molecule.
-
Phenolic Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups: These acidic protons are readily identifiable in ¹H NMR spectroscopy. Their presence also increases the molecule's polarity, which is a critical factor in developing chromatographic separation methods.
-
Fluorine Atom (-F): The presence of fluorine provides a unique analytical handle. ¹⁹F NMR spectroscopy can be employed for an exceptionally clean and quantitative assessment of reaction progress, as the ¹⁹F signal is highly sensitive to changes in its local chemical environment.[2]
Q2: My reaction involves reducing the nitro group. How will this change affect my monitoring method? A: The reduction of a nitro group to an amine (e.g., forming 3-amino-5-fluoro-2-hydroxybenzoic acid) is a common transformation.[3] This change causes significant shifts in the compound's properties that you can exploit:
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Polarity: The resulting amine is typically less polar than the starting nitro compound on normal-phase silica gel and may have different retention characteristics in reversed-phase HPLC.
-
UV Absorbance: The UV-Vis absorbance spectrum will change significantly. The characteristic absorbance of the nitroaromatic will disappear, and a new spectrum for the amino-substituted aromatic will appear.[4]
-
Color: Many nitroaromatic compounds are yellowish, while the corresponding anilines are often colorless unless oxidized. This can sometimes provide a crude visual cue but should always be confirmed with instrumental analysis.
Q3: Which technique is best for a quick, qualitative check of my reaction? A: Thin-Layer Chromatography (TLC) is the undisputed choice for rapid, cost-effective qualitative monitoring. It allows you to quickly visualize the consumption of your starting material and the appearance of new product spots in just a few minutes.
Q4: When should I use HPLC instead of TLC? A: Use High-Performance Liquid Chromatography (HPLC) when you need quantitative data. HPLC is essential for determining the precise percentage of starting material remaining, calculating product yield, and identifying the formation of any impurities or byproducts with high resolution and sensitivity.[5]
Core Monitoring Techniques: Protocols & Troubleshooting
This section provides detailed guides for the most effective analytical methods for monitoring reactions with this compound.
Thin-Layer Chromatography (TLC)
Principle of Operation: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[6] For this molecule, the polar hydroxyl and carboxylic acid groups will interact strongly with the silica, while the mobile phase will carry the compound up the plate. The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new spot for the product, which will have a different retention factor (Rf).
Detailed Protocol: Step-by-Step TLC Analysis
-
Sample Preparation: Dilute a small aliquot of your reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or methanol (approx. 0.5 mL). Prepare a co-spot solution by mixing a small amount of your starting material with the reaction mixture aliquot.
-
Spotting: Using a microcapillary tube, carefully spot the starting material, the reaction mixture, and the co-spot side-by-side on the baseline of a silica gel TLC plate. Ensure the spots are small and concentrated.[7]
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (see table below). The solvent level must be below the baseline where you spotted your samples.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp at 254 nm. The aromatic rings of the starting material and products should appear as dark spots against the fluorescent background.[1] Circle the visible spots with a pencil.
-
Interpretation: Compare the lanes. The reaction mixture lane should show a diminishing spot corresponding to the starting material's Rf and a new spot appearing for the product. The co-spot lane will confirm the identity of the starting material spot.
Recommended TLC Solvent Systems (Mobile Phase)
| Polarity of Product | Recommended Solvent System (v/v) | Rationale |
| Less Polar Product | 3:1 Hexanes / Ethyl Acetate | Good starting point for many organic reactions. Provides clear separation of moderately polar compounds. |
| More Polar Product | 1:1 Hexanes / Ethyl Acetate + 1% Acetic Acid | The acetic acid suppresses the deprotonation of the carboxylic acid, reducing "tailing" and leading to sharper spots. |
| Highly Polar Product | 9:1 Dichloromethane / Methanol | For products that do not move significantly in less polar systems. |
Troubleshooting Guide: TLC
| Issue | Probable Cause(s) | Solution(s) |
| No spots are visible under UV light. | The sample is too dilute.[7][9] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][9] |
| The compound does not absorb UV at 254 nm. | While unlikely for this compound, try an alternative visualization method like an iodine chamber or a potassium permanganate stain. | |
| The spots are streaked or "blobby". | The sample is too concentrated (overloaded).[1][9] | Dilute the sample solution and re-run the TLC. Well-defined, round spots are crucial for accurate Rf determination.[1] |
| The mobile phase is inappropriate for the sample. | If the streak runs from the baseline to the solvent front, the solvent system is too polar. Try a less polar mobile phase. | |
| The sample contains acidic or basic functional groups. | Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to the mobile phase to suppress ionization and reduce streaking.[6] | |
| The spots ran unevenly or crookedly. | The TLC plate was tilted in the chamber.[1] | Ensure the plate is placed vertically in the chamber and does not touch the sides. |
| The solvent front is uneven. | Ensure the bottom of the TLC plate is level and the chamber is not disturbed during development.[1][9] |
Workflow for Troubleshooting TLC Issues
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC is a high-resolution separation technique. A liquid sample is injected into a column packed with a stationary phase (commonly C18 silica for reversed-phase). A high-pressure pump forces a mobile phase through the column, and compounds are separated based on their affinity for the stationary phase. A detector (typically UV) measures the concentration of each compound as it elutes.[5] This provides quantitative data on the disappearance of reactants and the formation of products.
Detailed Protocol: Reversed-Phase HPLC Method
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Purge the system thoroughly to remove air bubbles.
-
-
Equilibration: Equilibrate the column (a C18-bonded silica column is recommended) with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[5]
-
Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction vessel. Dilute it significantly with the initial mobile phase mixture (e.g., to 1-2 mL) to stop the reaction and ensure compatibility with the HPLC system. Filter the sample through a 0.45 µm syringe filter.
-
Analysis Sequence:
-
Inject a blank (your sample diluent) to confirm there are no system contaminants.[5]
-
Inject a standard solution of your starting material to determine its retention time.
-
Inject your prepared reaction sample.
-
-
Run Method: Use a gradient or isocratic elution as determined during method development. A typical starting gradient is shown in the table below. UV detection at 254 nm is generally effective for these compounds.[5]
-
Quantification: Determine the concentration of the starting material and product by integrating the area of their respective peaks and comparing them to a standard curve or using area percent calculations.
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| Stationary Phase | C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm) | Provides excellent retention and separation for polar aromatic compounds in reversed-phase mode.[5][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid ensures the carboxylic acid group remains protonated, leading to better peak shape. Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Elution Type | Gradient | Recommended for analyzing reaction mixtures containing components with a range of polarities. |
| Example Gradient | 5% to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, hold for 2 min. | This is a generic "scouting" gradient. It should be optimized to achieve baseline separation of all components in the shortest time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic nitro system has strong absorbance at this wavelength. A Diode Array Detector (DAD) is useful to check for peak purity.[5] |
Troubleshooting Guide: HPLC
| Issue | Probable Cause(s) | Solution(s) |
| Peak Tailing or Fronting | Mismatched pH between sample diluent and mobile phase. | Always dissolve your sample in the initial mobile phase. |
| Column overload. | Dilute your sample and reinject. | |
| Secondary interactions with the column (e.g., silanol activity). | Ensure the mobile phase is sufficiently acidified (e.g., pH 2.5-3.0) to suppress ionization of the carboxylic acid. | |
| Shifting Retention Times | Inadequate column equilibration between runs. | Increase the post-run equilibration time to ensure the column returns to the initial conditions. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep bottles capped to prevent evaporation of the organic component. | |
| Ghost Peaks | Contamination from the previous injection (carryover). | Implement a needle wash step in your injection sequence. Inject a blank to confirm the system is clean. |
| Contaminated mobile phase or diluent. | Use fresh, high-purity solvents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F).[2] For reaction monitoring, a series of spectra are taken over time. The disappearance of peaks corresponding to the starting material and the appearance of new peaks for the product are monitored. The integral of these peaks is directly proportional to the number of nuclei, allowing for accurate quantification of the reaction components.[2][11]
Detailed Protocol: ¹H and ¹⁹F NMR Monitoring
-
Solvent Selection: Choose a deuterated solvent that dissolves all reaction components (starting material, reagents, product). DMSO-d₆ is often a good choice for polar aromatic acids.[12]
-
Sample Preparation: At each time point, withdraw an aliquot from the reaction. Immediately quench the reaction if necessary (e.g., by cooling or adding a quenching agent) and dilute it in the chosen deuterated solvent in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key signals to monitor would be the aromatic protons and the acidic protons of the phenol and carboxylic acid (though these can be broad and may exchange).
-
If your spectrometer is capable, acquire a ¹⁹F NMR spectrum. This will likely be a very simple spectrum (potentially a single peak for the starting material) and is an excellent, clean probe for monitoring the reaction.
-
-
Data Processing & Analysis:
-
Process the spectra consistently (phasing, baseline correction).
-
Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.
-
Calculate the relative ratio of product to starting material by comparing their integral values (normalized for the number of protons each peak represents).
-
Troubleshooting Guide: NMR
| Issue | Probable Cause(s) | Solution(s) |
| Poorly resolved or broad peaks. | The sample contains paramagnetic impurities or is too concentrated. | Filter the sample. If concentration is the issue, dilute the sample. |
| The magnetic field is not homogeneous (poor shimming).[11] | Re-shim the spectrometer. If the reaction causes significant changes in magnetic susceptibility, shimming may be difficult. In such cases, focus on relative integral changes rather than perfect lineshape. | |
| Peak positions are shifting between spectra. | The temperature or pH of the sample is changing over the course of the reaction.[11] | Use a temperature-controlled probe. While pH changes are often inherent to the reaction, be aware that they can cause peak shifts, especially for the acidic protons. |
| The deuterium lock signal is unstable. | This can occur if using non-deuterated solvents for the reaction. Modern spectrometers have methods to run "unlocked," but this can lead to shifts. Focus on integrating regions rather than specific peak frequencies.[11] |
UV-Vis Spectroscopy
Principle of Operation: UV-Vis spectroscopy measures the absorbance of light by a sample. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species.[13] Nitroaromatic compounds have strong, characteristic UV-Vis absorbance spectra.[14][15] By monitoring the change in absorbance at a specific wavelength, you can track the progress of the reaction.
Detailed Protocol: UV-Vis Monitoring
-
Determine Analytical Wavelength (λ_max_):
-
Record a full UV-Vis spectrum (e.g., 200-500 nm) of a dilute solution of your starting material to find the wavelength of maximum absorbance (λ_max_).
-
Record a spectrum of your expected product if available. Choose a wavelength where the starting material and product have significantly different absorbance values.
-
-
Sample Preparation: At each time point, take a precise aliquot from the reaction mixture and dilute it by a known, large factor into a solvent that does not absorb at the analytical wavelength (e.g., methanol, acetonitrile). The final absorbance should ideally be within the linear range of the spectrometer (typically 0.1 - 1.0 AU).
-
Measurement: Record the absorbance of the diluted aliquot at the pre-determined λ_max_.
-
Analysis: Plot absorbance vs. time. The decrease in absorbance corresponds to the consumption of the starting material. This data can be used to determine reaction kinetics.[13]
Troubleshooting Guide: UV-Vis
| Issue | Probable Cause(s) | Solution(s) |
| Non-linear Beer-Lambert plot. | The solution is too concentrated. | Increase the dilution factor. Absorbance values above ~1.5 AU are often unreliable. |
| The chemical nature of the analyte is changing with concentration (e.g., aggregation). | Work at lower concentrations. | |
| Drifting baseline. | The spectrometer lamp is not warmed up. | Allow the instrument to warm up for at least 30 minutes before taking measurements. |
| The solvent is evaporating from the cuvette. | Keep the cuvette capped whenever possible. | |
| Interference from other components. | Reagents or byproducts also absorb at the analytical wavelength. | Record a full spectrum of the reaction mixture at different time points. It may be possible to use multi-component analysis or to find an isosbestic point to monitor the reaction. |
Method Selection Guide
Choosing the right analytical tool is critical for efficient research. Use the following diagram and table to select the best method for your specific needs.
Workflow for Selecting a Monitoring Method
| Technique | Primary Use | Throughput | Cost per Sample | Key Advantage |
| TLC | Qualitative | High | Very Low | Speed and simplicity. |
| HPLC | Quantitative | Medium | Medium | High resolution, sensitivity, and accurate quantification. |
| NMR | Structural/Quantitative | Low | High | Unambiguous structural information and direct quantification without a response factor. |
| UV-Vis | Quantitative | High | Low | Excellent for kinetic studies and simple concentration tracking. |
References
-
Greis, K. F., et al. (2022). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. ACS Publications. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Lab-Training.com. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2025). TLC Issues. Reddit. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ResearchGate. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. Retrieved from [Link]
-
YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]
-
PubMed. (2012). Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces. PubMed. Retrieved from [Link]
-
El-Shshtawy, R. M. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. SpringerLink. Retrieved from [Link]
-
Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),.... ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]
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Impact of catalyst choice on the synthesis of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid derivatives.
Technical Support Center: Synthesis of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid Derivatives
Welcome to the dedicated technical support resource for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we delve into the critical role of catalyst selection and provide practical, field-tested advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal challenge lies in achieving regioselectivity during the nitration of 5-fluorosalicylic acid. The starting material has two activating groups (hydroxyl and carboxyl) and a deactivating but ortho-, para-directing fluorine atom. The hydroxyl group is a powerful ortho-, para-director, and the carboxyl group is a meta-director. This complex interplay of directing effects can lead to the formation of multiple isomers, primarily 3-nitro and 5-nitro derivatives, in addition to the desired 3-nitro product. Catalyst choice is paramount in steering the reaction towards the desired isomer and minimizing side products.
Q2: What are the most commonly employed catalysts for this nitration, and how do they differ?
The classic approach involves the use of a nitrating mixture, typically nitric acid with a strong acid catalyst. The most common choices include:
-
Sulfuric Acid (H₂SO₄): This is the most traditional and widely used catalyst. It acts as both a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. While effective, it can be aggressive, sometimes leading to oxidation and the formation of undesired byproducts.
-
Phosphoric Acid (H₃PO₄): Often used as a milder alternative to sulfuric acid, phosphoric acid can offer better control over the reaction and potentially higher selectivity for the desired isomer in certain substrates.
-
Solid Acid Catalysts: Zeolites, sulfated zirconia, and various clays are increasingly being explored. These heterogeneous catalysts can offer advantages in terms of easier separation from the reaction mixture, reusability, and sometimes, enhanced regioselectivity due to shape-selective constraints imposed by their porous structures.
Q3: How does the choice of catalyst influence the yield and purity of the final product?
The catalyst directly impacts the reaction rate and the equilibrium of nitronium ion formation.
-
Yield: A highly efficient catalyst like sulfuric acid will drive the reaction to completion faster, potentially leading to higher yields if side reactions are minimized. However, its strong acidic and oxidative nature can also degrade the starting material or product, thereby reducing the overall yield.
-
Purity: The catalyst's primary influence on purity is through regioselectivity. The choice of catalyst can alter the electronic environment of the aromatic ring and the steric hindrance around potential reaction sites. For instance, a bulky solid acid catalyst might favor nitration at a less sterically hindered position, improving the ratio of the desired isomer.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Nitronium Ion Formation: The catalyst may not be strong enough or may be hydrated. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 3. Catalyst Poisoning: Impurities in the starting material or solvent may be deactivating the catalyst. | 1. Ensure the use of concentrated sulfuric acid or another strong acid catalyst. If using a solid catalyst, ensure it is properly activated (e.g., by heating to remove water). 2. Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 0-25 °C. 3. Purify the starting materials and use anhydrous solvents. |
| Formation of Multiple Isomers (Low Regioselectivity) | 1. Inappropriate Catalyst Choice: The catalyst may not be providing sufficient steric or electronic direction. 2. High Reaction Temperature: Higher temperatures can overcome the subtle energy differences between the transition states leading to different isomers. | 1. Consider switching to a different catalyst system. For example, if sulfuric acid gives a poor isomeric ratio, a solid acid catalyst or a milder acid like phosphoric acid might offer better selectivity. 2. Maintain a low and consistent reaction temperature (e.g., using an ice bath). |
| Product Degradation or Darkening of Reaction Mixture | 1. Oxidative Side Reactions: The nitrating mixture, especially with concentrated sulfuric acid, can be highly oxidizing. 2. Reaction Temperature Too High: Excessive heat can promote decomposition. | 1. Use a milder catalyst or a more dilute nitrating agent. The dropwise addition of the nitrating agent at a controlled low temperature is crucial. 2. Ensure efficient cooling and stirring throughout the reaction. |
| Incomplete Reaction | 1. Insufficient Catalyst: The catalytic amount may be too low to drive the reaction to completion in a reasonable timeframe. 2. Insufficient Nitrating Agent: A stoichiometric or slight excess of the nitrating agent is required. | 1. Increase the catalyst loading incrementally. 2. Ensure at least one equivalent of nitric acid is used relative to the 5-fluorosalicylic acid. |
Experimental Protocols & Methodologies
Protocol 1: Classical Synthesis using Sulfuric Acid Catalyst
This protocol outlines the conventional method for the nitration of 5-fluorosalicylic acid.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 5-fluorosalicylic acid.
-
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (typically 3-5 equivalents) with constant stirring until the starting material is completely dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 equivalents) to a small amount of concentrated sulfuric acid in a separate cooled flask.
-
Addition: Add the prepared nitrating mixture dropwise to the solution of 5-fluorosalicylic acid over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Visualizations
Logical Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a catalyst based on experimental goals and outcomes.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common problems encountered during the synthesis.
References
Technical Support Center: Strategies for the Regioselective Functionalization of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile synthetic building block. As Senior Application Scientists, we understand that navigating the reactivity of a multi-functionalized aromatic ring requires a nuanced approach. This resource is structured to explain the "why" behind experimental choices, ensuring your synthetic strategies are both efficient and successful.
Understanding the Molecule: Reactivity and Regioselectivity
This compound is a highly functionalized aromatic compound, presenting multiple reactive sites. The regioselectivity of its functionalization is governed by the electronic and steric effects of its substituents: the carboxylic acid (-COOH), hydroxyl (-OH), nitro (-NO2), and fluoro (-F) groups. The interplay of these groups dictates the most probable sites for electrophilic and nucleophilic attack, as well as modifications of the existing functional groups.
The aromatic ring is generally electron-deficient due to the strong electron-withdrawing effects of the nitro, fluoro, and carboxylic acid groups.[1] This deactivation towards electrophilic aromatic substitution makes nucleophilic aromatic substitution (SNAr) a more feasible strategy for modifying the ring itself.[1][2][3]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Here, we address common challenges and questions that arise during the experimental manipulation of this compound.
Section 1: Selective Functionalization of the Carboxylic Acid Group
Question 1: I am trying to perform an esterification/amidation on the carboxylic acid, but I am getting low yields and side reactions. What is the likely cause and how can I improve my results?
Answer: Low yields and side reactions during the functionalization of the carboxylic acid are often due to the competing reactivity of the phenolic hydroxyl group. The hydroxyl group is also nucleophilic and can react with activating agents or the electrophile intended for the carboxylic acid.
Troubleshooting Strategies:
-
Protect the Hydroxyl Group: The most reliable strategy is to protect the hydroxyl group before attempting to modify the carboxylic acid.[4] Common protecting groups for phenols include silyl ethers (e.g., TBDMS, TIPS), alkyl ethers (e.g., methyl, benzyl), and acetals.[4][5] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
-
Choice of Coupling Reagents: For amide bond formation, using milder coupling reagents can sometimes avoid the need for protection. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (e.g., EDC) can be effective. However, careful optimization of reaction conditions (temperature, solvent, and reaction time) is crucial.
-
Direct Esterification Conditions: For esterification, Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) can sometimes be selective for the carboxylic acid. However, the strongly acidic conditions might not be compatible with all substrates. Alternatively, reaction with an alkyl halide under basic conditions (e.g., K2CO3, Cs2CO3) can favor O-alkylation of the phenol. Therefore, activating the carboxylic acid (e.g., to an acid chloride) after protecting the phenol is generally the most robust method.
Question 2: How do I choose the right protecting group for the hydroxyl function?
Answer: The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions for the carboxylic acid modification, and readily removable without affecting other functional groups.
| Protecting Group | Introduction Conditions | Stability | Removal Conditions | Considerations |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, imidazole, DMF | Stable to most non-acidic conditions | TBAF, THF; or mild acid (e.g., AcOH) | Can be bulky, potentially offering steric hindrance.[5] |
| Methyl Ether | CH3I, K2CO3, acetone | Very stable | HBr or BBr3 | Harsh removal conditions may not be suitable for complex molecules. |
| Benzyl Ether (Bn) | BnBr, K2CO3, acetone | Stable to a wide range of conditions | Catalytic hydrogenation (e.g., H2, Pd/C) | Removal by hydrogenation will also reduce the nitro group.[6] |
Section 2: Selective Functionalization of the Hydroxyl Group
Question 3: I want to selectively alkylate or acylate the phenolic hydroxyl group. What is the best approach?
Answer: Direct alkylation or acylation of the hydroxyl group in the presence of the free carboxylic acid can be challenging due to the acidity of the carboxylic proton.
Troubleshooting Strategies:
-
Protect the Carboxylic Acid: The most effective strategy is to first protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). This can be achieved via Fischer esterification. Once the carboxylic acid is protected, the phenolic hydroxyl group can be deprotonated with a suitable base (e.g., K2CO3, NaH) and reacted with an alkylating or acylating agent.
-
One-Pot Procedures: In some cases, a one-pot procedure might be feasible. For example, using a sufficient amount of a non-nucleophilic base to deprotonate both the carboxylic acid and the hydroxyl group, followed by the addition of the electrophile. However, this can lead to mixtures of O-alkylated/acylated and ester products, requiring careful purification.
Section 3: Modification of the Nitro Group
Question 4: I need to reduce the nitro group to an amine. What are the best conditions to achieve this selectively without affecting the other functional groups?
Answer: Selective reduction of the nitro group is a common and crucial transformation. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the carboxylic acid or dehalogenation.
Recommended Reduction Methods:
| Reagent/Method | Conditions | Selectivity | Considerations |
| Catalytic Hydrogenation (H2, Pd/C) | H2 (balloon or Parr shaker), Pd/C, solvent (e.g., EtOH, EtOAc) | Generally high for nitro group reduction. | Will also cleave benzyl ether protecting groups. Can sometimes cause dehalogenation (C-F bond cleavage) under harsh conditions. |
| Fe/NH4Cl or Fe/AcOH | Iron powder, ammonium chloride in ethanol/water or acetic acid | Excellent selectivity for the nitro group. | A classic and reliable method. Work-up involves filtering off iron salts. |
| SnCl2·2H2O | Stannous chloride dihydrate in ethanol or ethyl acetate | Good selectivity. | The reaction is often carried out under acidic conditions. Work-up can be cumbersome due to tin salts. |
| Hydrazine Glyoxylate with Zn or Mg | Hydrazine glyoxylate, Zn or Mg powder | Reported to be a mild and selective method for reducing nitro groups in the presence of other reducible functionalities like carboxylic acids and halogens. | A newer, potentially advantageous method. |
Troubleshooting Tip: If you observe dehalogenation during catalytic hydrogenation, try using a different catalyst (e.g., PtO2) or adding a catalyst poison (e.g., quinoline). Alternatively, switch to a chemical reduction method like Fe/NH4Cl.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am attempting a nucleophilic aromatic substitution to displace the fluorine atom. The reaction is sluggish or not proceeding. What can I do?
Answer: The fluorine atom is activated towards nucleophilic aromatic substitution by the ortho-nitro group and the para-carboxylic acid group.[3][7] However, the success of this reaction is highly dependent on the nucleophile and the reaction conditions.
Troubleshooting Strategies:
-
Increase Nucleophile Strength: The rate of SNAr is directly proportional to the strength of the nucleophile. If using a neutral nucleophile (e.g., an amine or alcohol), adding a non-nucleophilic base (e.g., K2CO3, Et3N) to generate the more nucleophilic conjugate base can significantly accelerate the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be a very effective method for accelerating these reactions.
-
Protecting Group Strategy: The presence of the acidic phenolic hydroxyl and carboxylic acid protons can interfere with the nucleophile. Protecting both of these groups prior to the SNAr reaction can lead to cleaner reactions and higher yields. For example, converting the molecule to its methyl ester and protecting the hydroxyl as a methyl ether would be a robust strategy.
Experimental Workflows & Diagrams
Workflow 1: Selective Esterification of the Carboxylic Acid
Caption: Decision process for selective nitro group reduction.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Gowda, D. C., & Mahesh, B. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 48(9), 1315-1318.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Cain, R. B. (1961). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Journal of the Chemical Society, 936-940.
- Almeida, P., et al. (2018). Amino Acid-Protecting Groups. Chemical Reviews, 118(13), 6361-6431.
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Jackson, D. (2020). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
- Miller, J. (1968). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 834-838.
- Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
- Wang, C., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones.
- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 281-285.
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- da Silva Júnior, E., et al. (2022). Growth vector elaboration of fragments: Regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry, 20(37), 7483-7490.
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
- Sordon, S., et al. (2016). Regioselective ortho-Hydroxylations of Flavonoids by Yeast. Journal of Agricultural and Food Chemistry, 64(27), 5525-5530.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel molecular entities is the first step in a long journey of discovery. The precise structural confirmation of these new compounds is a non-negotiable prerequisite for any further investigation into their biological activity or material properties. This guide provides a comprehensive, comparative framework for the spectroscopic characterization of novel derivatives of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid, a trifunctionalized benzene ring that serves as a versatile synthetic platform.
We will explore how a suite of spectroscopic techniques—FT-IR, NMR, UV-Vis, and Mass Spectrometry—can be synergistically employed to provide unambiguous structural elucidation. The causality behind experimental choices will be explained, and the data for a hypothetical novel derivative, Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate , will be compared against its parent acid and a related compound, 3-Nitrosalicylic acid, to highlight the distinct influence of each functional group on the spectral output.
The Strategic Importance of Spectroscopic Comparison
Characterizing a novel molecule is not performed in a vacuum. It is a process of deductive reasoning, informed by comparing the unknown's spectral data against well-characterized reference compounds. Our comparative approach is designed to isolate and identify the spectral signatures of specific structural modifications.
-
Reference 1: this compound (Parent Compound): Establishes the baseline spectral features of the core scaffold.
-
Reference 2: 3-Nitrosalicylic acid: By comparing with a non-fluorinated analogue, we can pinpoint the specific effects of the C-F bond and the fluorine atom's electronic influence.
-
Target: Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Novel Derivative): The esterification of the carboxylic acid allows us to demonstrate how a simple derivatization produces predictable and identifiable shifts in the spectroscopic data.
Below is a logical workflow for the comprehensive characterization of a novel derivative.
Caption: Workflow for Novel Compound Characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups
FT-IR spectroscopy is the initial, rapid assessment for confirming the presence or modification of key functional groups. The principle lies in the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the bonds present.[1]
Experimental Causality: When comparing the parent acid to its methyl ester derivative, the most anticipated change is the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a new C-O ester stretch.
Comparative FT-IR Data Summary
| Functional Group | Vibration Type | 3-Nitrosalicylic Acid (cm⁻¹)[2] | This compound (Expected, cm⁻¹) | Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Expected, cm⁻¹) | Rationale for Spectral Shift |
| Phenolic -OH | O-H Stretch (broad) | ~3200-3000 | ~3200-3000 | ~3200-3000 | Remains present across all compounds. |
| Carboxylic Acid -OH | O-H Stretch (very broad) | ~3000-2500 | ~3000-2500 | Absent | Disappears upon esterification. |
| Aromatic C-H | C-H Stretch | ~3100-3050 | ~3100-3050 | ~3100-3050 | Characteristic of the aromatic ring.[3] |
| Carboxylic Acid C=O | C=O Stretch | ~1700-1680 | ~1710-1690 | Absent | Replaced by the ester carbonyl. |
| Ester C=O | C=O Stretch | Absent | Absent | ~1730-1715 | Ester carbonyls typically appear at a higher frequency than acid carbonyls. |
| Nitro NO₂ | Asymmetric Stretch | ~1530 | ~1540-1530 | ~1540-1530 | Electron-withdrawing groups influence this region. |
| Aromatic C=C | C=C Stretch | ~1600-1450 | ~1610-1460 | ~1610-1460 | Complex ring vibrations, often multiple bands.[4] |
| Ester C-O | C-O Stretch | Absent | Absent | ~1300-1250 | Diagnostic for the newly formed ester linkage. |
| C-F Bond | C-F Stretch | Absent | ~1250-1200 | ~1250-1200 | Strong absorption confirming the presence of fluorine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[5] We analyze both ¹H NMR (proton) and ¹³C NMR (carbon) spectra.
Experimental Causality: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like -NO₂ and -F) deshield nearby nuclei, shifting their signals downfield (to a higher ppm), while electron-donating groups (-OH) have a shielding effect.[6] For our novel ester, the key indicator in the ¹H NMR will be a new singlet at ~3.9 ppm corresponding to the methyl (-OCH₃) protons. In the ¹³C NMR, a new signal around 52 ppm will confirm the methyl carbon.
Comparative ¹H NMR Data Summary (Predicted in DMSO-d₆)
| Proton Assignment | 3-Nitrosalicylic Acid (ppm) | This compound (ppm) | Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (ppm) | Rationale for Spectral Shift |
| Carboxyl -COOH | ~13.5 (s, 1H) | ~13.7 (s, 1H) | Absent | Signal disappears upon esterification. |
| Phenolic -OH | ~11.5 (s, 1H) | ~11.8 (s, 1H) | ~11.7 (s, 1H) | Remains as a broad singlet. |
| Aromatic H-4 | ~7.9 (dd) | ~8.1 (dd) | ~8.0 (dd) | Deshielded by adjacent -NO₂ and influenced by -F. |
| Aromatic H-6 | ~8.2 (dd) | ~7.8 (dd) | ~7.7 (dd) | Shifted upfield due to the ortho -OH group. |
| Aromatic H-5 | ~7.1 (t) | N/A (F-sub) | N/A (F-sub) | Position is substituted with Fluorine. |
| Ester -OCH₃ | Absent | Absent | ~3.9 (s, 3H) | Diagnostic singlet for the methyl ester group. |
Comparative ¹³C NMR Data Summary (Predicted in DMSO-d₆)
| Carbon Assignment | 3-Nitrosalicylic Acid (ppm) | This compound (ppm) | Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (ppm) | Rationale for Spectral Shift |
| Carboxyl/Ester C=O | ~168 | ~167 | ~165 | Slight upfield shift upon esterification. |
| C-OH (C2) | ~158 | ~155 (d) | ~154 (d) | Carbon attached to -OH, shows C-F coupling. |
| C-NO₂ (C3) | ~138 | ~135 | ~134 | Carbon attached to the nitro group. |
| C-F (C5) | N/A | ~159 (d, ¹JCF ≈ 240 Hz) | ~158 (d, ¹JCF ≈ 240 Hz) | Large direct coupling constant is characteristic of C-F bond. |
| C-COOH/COOR (C1) | ~118 | ~115 (d) | ~114 (d) | Quaternary carbon, shows smaller C-F coupling. |
| Aromatic CH (C4, C6) | ~135, ~120 | ~128, ~122 | ~127, ~121 | Shifts are influenced by all substituents.[7] |
| Ester -OCH₃ | Absent | Absent | ~52 | Diagnostic signal for the methyl ester carbon. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, giving the most direct confirmation of the molecular formula. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.
Experimental Causality: The molecular ion peak (M⁺) confirms the mass of the intact molecule. For benzoic acid derivatives, a characteristic fragmentation is the loss of the hydroxyl radical (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the parent acid.[8] For the ester, we expect to see the loss of the methoxy radical (-OCH₃, 31 Da).[9] A common fragment for all these compounds is the phenyl cation (or a substituted version) resulting from the loss of CO₂ or CO.[10]
Caption: Key MS Fragmentation Pathways.
Comparative Mass Spectrometry Data Summary
| Compound | Formula | MW ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
| 3-Nitrosalicylic acid | C₇H₅NO₅ | 183.12 | 183 | 166 (M-OH), 138 (M-COOH), 122 (M-NO₂), 92 |
| This compound | C₇H₄FNO₅ | 201.11 | 201 | 184 (M-OH), 156 (M-COOH), 140 (M-NO₂), 110 |
| Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate | C₈H₆FNO₅ | 215.13 | 215 | 184 (M-OCH₃), 156 (M-COOCH₃), 169 (M-NO₂), 110 |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for conjugated systems like aromatic rings.
Experimental Causality: The absorption maxima (λ_max) are influenced by the chromophores (light-absorbing groups) and auxochromes (groups that modify absorption) in the molecule. The nitro group and the benzene ring are strong chromophores. Esterification of the carboxylic acid is expected to cause only a minor shift (a few nanometers) in the λ_max compared to the parent acid, confirming that the core conjugated system remains intact.[11]
Comparative UV-Vis Data Summary (in Methanol)
| Compound | Expected λ_max (nm) | Rationale |
| 3-Nitrosalicylic acid | ~210, ~275, ~340 | π → π* transitions of the aromatic ring and n → π* transition of the nitro group. |
| This compound | ~212, ~278, ~345 | The fluorine atom acts as an auxochrome, causing a slight bathochromic (red) shift. |
| Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate | ~212, ~280, ~345 | Minimal change from the parent acid, as esterification does not significantly alter the aromatic chromophore. |
Protocols for Self-Validating Systems
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves instrument calibration, use of standards, and appropriate sample preparation.
Protocol 1: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation: Perform a background scan using a clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if required by the software. Label significant peaks corresponding to the functional groups.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is chosen for its ability to dissolve both the acid and ester and to allow observation of the acidic -OH and -COOH protons.
-
Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).[12] Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled sequence to simplify the spectrum. Ensure a sufficient relaxation delay for quantitative accuracy in ¹³C NMR.[5]
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shifts by setting the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) as the reference.
Protocol 3: Mass Spectrometry (EI-MS)
-
Instrument Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization & Analysis: Ionize the sample using a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and propose structures for the major fragment ions based on logical neutral losses.[13]
Conclusion
The structural characterization of a novel compound like Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate is a systematic process of evidence gathering and comparative analysis. By leveraging the distinct strengths of FT-IR, NMR, MS, and UV-Vis spectroscopy, and by comparing the resulting data against a well-understood parent compound and a structural analogue, researchers can build an unassailable case for the new molecule's structure. This rigorous, multi-technique approach ensures the scientific integrity required for publication and further development in the fields of medicinal chemistry and material science.
References
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- PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
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- University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics.
- Taylor & Francis Online. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds.
- Pearson. Explain the relative chemical shifts of the benzene ring protons. Pearson.
- University of Calgary. Ch 13 - Aromatic H.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.
- National Institutes of Health. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC.
- BenchChem. (2025). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. BenchChem.
- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
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- ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
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- Amanote Research. (2019). Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid. Acta Crystallographica Section E: Crystallographic Communications.
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- BLD Pharm. 320-98-9|5-Fluoro-2-nitrobenzoic acid.
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Comparative analysis of the reactivity of fluorinated versus chlorinated hydroxy nitrobenzoic acids.
An In-Depth Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Hydroxy Nitrobenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a cornerstone of successful synthesis. Halogenated hydroxy nitrobenzoic acids are a class of intermediates prized for their utility in constructing complex molecular architectures. However, the choice between a fluorinated and a chlorinated analog is not arbitrary; it is a critical decision with profound implications for reaction kinetics, yield, and the overall efficiency of a synthetic route.
This guide provides a comprehensive comparative analysis of the reactivity of these two classes of compounds. We will delve into the fundamental principles governing their chemical behavior, present quantitative data, and provide detailed experimental protocols to empower you to make informed, evidence-based decisions in your work.
The Theoretical Framework: Unpacking the Reactivity Puzzle
The reactivity of an aromatic compound is governed by the complex interplay of electronic effects from its substituents. In the case of hydroxy nitrobenzoic acids, the nitro (-NO2), hydroxyl (-OH), and carboxylic acid (-COOH) groups, in concert with the halogen (F or Cl), dictate the electron density of the aromatic ring and its susceptibility to chemical transformation.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold
Aromatic rings bearing strong electron-withdrawing groups, such as a nitro group, are activated towards nucleophilic aromatic substitution (SNAr).[1][2] This reaction is paramount for functionalizing these intermediates. The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring.
A common misconception is that the stronger carbon-fluorine bond would make fluorinated aromatics less reactive than their chlorinated counterparts. However, in SNAr reactions, the opposite is true: reactivity follows the order F > Cl > Br > I .[2][4]
This counterintuitive trend is explained by focusing on the rate-determining step: the formation of the Meisenheimer complex. Fluorine's intense electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which strongly stabilizes the negative charge of the intermediate.[5][6] This stabilization lowers the activation energy of the first step, leading to a significantly faster reaction rate compared to chlorine.[6]
Caption: The S_N_Ar addition-elimination mechanism.
Acidity (pKa): The Influence of Halogen Substitution
The acidity of the carboxylic acid and phenolic hydroxyl groups is significantly influenced by the substituents on the ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the conjugate base (carboxylate or phenoxide ion). Both fluorine and chlorine enhance acidity through their inductive effects.
While fluorine has a stronger inductive effect, the overall acidity in para-substituted benzoic acids can be counterintuitive, with 4-chlorobenzoic acid being slightly more acidic than 4-fluorobenzoic acid.[7][8] This is attributed to the competing resonance effect (+M), where the halogen's lone pairs donate electron density back into the ring. This +M effect is more pronounced for fluorine (due to better orbital overlap between F 2p and C 2p orbitals) than for chlorine (less efficient overlap between Cl 3p and C 2p), partially offsetting fluorine's stronger inductive pull.[8]
Decarboxylation: Thermal Stability Considerations
Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) upon heating, a reaction that is often undesirable.[9][10] The stability of the resulting aryl anion intermediate is a key factor. The presence of multiple electron-withdrawing groups, such as nitro and halogen substituents, can stabilize this intermediate, potentially facilitating decarboxylation under harsh thermal conditions.[9]
Quantitative Data Summary
The theoretical differences in reactivity manifest in measurable quantitative data. The following table summarizes the expected performance of fluorinated versus chlorinated hydroxy nitrobenzoic acids.
| Property | Fluorinated Analog | Chlorinated Analog | Rationale |
| SNAr Reaction Rate | Very High | Moderate | Fluorine's strong inductive effect provides superior stabilization of the Meisenheimer intermediate.[6] |
| Acidity (pKa) | Slightly Higher pKa | Slightly Lower pKa | The stronger +M effect of fluorine can counteract its -I effect more than chlorine does in some isomers.[7][8] |
| Typical Reaction Yields | Often Higher | Good to High | Faster kinetics and milder conditions for fluorinated compounds can lead to cleaner reactions and higher yields. |
| Cost | Generally Higher | Generally Lower | The synthetic routes to fluorinated aromatics are often more complex and costly. |
Experimental Protocols for Comparative Analysis
To provide a practical framework for evaluating these substrates, we present two self-validating experimental protocols.
Protocol 1: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To quantitatively compare the reaction rates of a fluorinated and a chlorinated hydroxy nitrobenzoic acid with a model nucleophile, piperidine.
Methodology:
-
Reagent Preparation:
-
Prepare 0.05 M stock solutions of 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid in DMSO.
-
Prepare a 0.5 M stock solution of piperidine in DMSO.
-
-
Reaction Setup:
-
In separate temperature-controlled reaction vials maintained at 50°C, place 10 mL of each acid stock solution.
-
Allow the solutions to equilibrate thermally for 15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reactions by adding 1 mL of the piperidine stock solution to each vial simultaneously. Start a timer.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction.
-
Immediately quench the aliquot in a vial containing 900 µL of a 0.1% formic acid solution in acetonitrile/water (50:50) to stop the reaction.
-
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the starting material concentration versus time for each reaction.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). Compare the calculated rate constants to determine the relative reactivity.
-
Caption: Experimental workflow for kinetic analysis.
Protocol 2: Determination of Acidity via Potentiometric Titration
Objective: To experimentally determine and compare the pKa values of the fluorinated and chlorinated acids.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 mmol of the fluorinated acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
-
Repeat for the chlorinated acid in a separate beaker.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).
-
Place the beaker containing the dissolved acid on a magnetic stirrer and immerse the pH electrode.
-
Fill a burette with a standardized ~0.02 M NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.2 mL).
-
After each addition, allow the reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process until well past the equivalence point (indicated by a sharp jump in pH).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (the midpoint of the steep rise).
-
The half-equivalence point is half of this volume. The pH at the half-equivalence point is equal to the pKa of the acid.[13]
-
Compare the determined pKa values.
-
Field-Proven Insights and Practical Considerations
-
When to Choose Fluorinated Analogs: Opt for fluorinated hydroxy nitrobenzoic acids when performing challenging SNAr reactions. Their high reactivity allows for the use of milder conditions (lower temperatures, less aggressive bases), which is crucial for preserving sensitive functional groups elsewhere in the molecule and minimizing side reactions.[6] They are the superior choice when reaction time is a critical factor.
-
When to Choose Chlorinated Analogs: Chlorinated analogs are often more cost-effective and are perfectly suitable for SNAr reactions where the nucleophile is sufficiently strong or when harsher conditions are tolerable. Their synthesis can be more straightforward and scalable.[14][15] For transformations other than SNAr, such as certain cross-coupling reactions, the C-Cl bond offers a different reactivity profile that may be advantageous.
-
Safety: Nitroaromatic compounds can be thermally unstable and should be handled with care.[16] Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Conclusion
The choice between fluorinated and chlorinated hydroxy nitrobenzoic acids is a strategic decision guided by the principles of chemical reactivity. Fluorinated substrates offer a significant kinetic advantage in nucleophilic aromatic substitution, enabling milder and often more efficient transformations. In contrast, chlorinated analogs provide a cost-effective and synthetically accessible alternative, suitable for a wide range of applications. By understanding the underlying electronic effects and leveraging the experimental data, researchers can select the optimal building block to accelerate their synthetic endeavors and achieve their desired molecular targets with precision and efficiency.
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Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora. [Link]
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Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Quora. [Link]
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Quora. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Quora. [Link]
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A Researcher's Guide to Elucidating the Structure-Activity Relationship of Fluorinated Nitro-Hydroxybenzoic Acid Isomers
Introduction: The Imperative of Positional Isomerism in Drug Discovery
In medicinal chemistry, the precise spatial arrangement of functional groups on a scaffold molecule is paramount. Subtle shifts in substitution patterns can dramatically alter a compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity and therapeutic potential. The fluorinated nitro-hydroxybenzoic acid scaffold is a prime example of a privileged structure, combining features known to modulate biological activity:
-
The Hydroxybenzoic Acid Core: A well-established pharmacophore, with salicylic acid (2-hydroxybenzoic acid) being a foundational anti-inflammatory agent.
-
The Nitro Group (NO₂): A strong electron-withdrawing group that can act as a bio-reducible moiety, often implicated in antimicrobial and anticancer activities.[1][2]
-
The Fluorine Atom (F): A bioisostere for hydrogen, its high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa.[3][4]
This guide focuses on 5-Fluoro-2-hydroxy-3-nitrobenzoic acid and its positional isomers. While extensive literature exists on the individual contributions of these functional groups, direct, publicly available data comparing the biological performance of these specific isomers is scarce. Therefore, this document serves not as a retrospective summary, but as a prospective guide. It is designed for researchers, scientists, and drug development professionals to provide a logical framework, validated experimental protocols, and the scientific rationale needed to systematically investigate and compare these promising compounds. We will outline a series of robust biological assays designed to reveal the structure-activity relationships (SAR) that govern their potential as therapeutic agents.
The Isomers in Focus: A Physicochemical Comparison
The first step in any SAR study is to understand the fundamental structural and electronic differences between the molecules of interest. The selected isomers for this comparative analysis are presented below. Their distinct substitution patterns are expected to result in different intramolecular interactions, pKa values, and lipophilicity (LogP), all of which are critical determinants of biological function.
| Property | This compound | 3-Fluoro-2-hydroxy-5-nitrobenzoic acid | 4-Fluoro-2-hydroxy-5-nitrobenzoic acid | 3-Fluoro-4-hydroxy-5-nitrobenzoic acid |
| Structure | (Structure A) | (Structure B) | (Structure C) | (Structure D) |
| CAS Number | 1007113-05-4[4] | Not readily available | 320-95-6 | 1047621-84-0[5] |
| Molecular Formula | C₇H₄FNO₅ | C₇H₄FNO₅ | C₇H₄FNO₅ | C₇H₄FNO₅ |
| Molecular Weight ( g/mol ) | 201.11[6] | 201.11 | 201.11 | 201.11[5] |
| Predicted pKa | ~2.5 (strongest acid due to proximity of NO₂ and F to COOH) | ~2.7 | ~2.8 | ~3.5 (weakest acid due to OH para to COOH) |
| Predicted LogP | ~1.8 | ~1.8 | ~1.8 | ~1.6 |
Note: Predicted pKa and LogP values are estimates based on chemical structure and may vary. Experimental determination is recommended.
Rationale for Assay Selection: Targeting Plausible Biological Activities
Based on the known bioactivities of related substituted benzoic acids, a three-pronged approach is proposed to screen for anticancer, antimicrobial, and enzyme-inhibitory properties.[7] This strategy allows for a broad-based assessment of the isomers' potential.
Anticancer / Cytotoxicity Potential
Nitroaromatic compounds are frequently investigated for their cytotoxic effects against cancer cell lines.[8][9] Their mechanism can involve the induction of apoptosis or the inhibition of critical cell signaling pathways. The MTT assay is a robust, colorimetric method for assessing cell viability and is a gold standard for initial cytotoxicity screening.[1]
Antimicrobial Activity
The nitro group is a key feature in several antimicrobial drugs (e.g., metronidazole, nitrofurantoin), where it is often reduced by microbial enzymes to generate toxic, reactive nitrogen species that damage cellular components.[2] Furthermore, various benzoic acid derivatives have demonstrated antibacterial and antifungal properties.[10][11] Determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is the standard method for quantifying antimicrobial potency.[8]
Enzyme Inhibition
Hydroxybenzoic acids are known inhibitors of various enzymes. For instance, derivatives of benzoic acid have been shown to inhibit α-amylase, a key enzyme in carbohydrate metabolism, and xanthine oxidase, which is involved in purine metabolism.[12][13] An in vitro enzyme inhibition assay provides a direct measure of a compound's ability to modulate the activity of a specific biological target.
Experimental Design and Protocols
The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Workflow for Comparative Biological Evaluation
Below is a conceptual workflow for the systematic evaluation of the benzoic acid isomers.
Caption: Overall experimental workflow for comparative analysis.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test isomers against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[1]
Materials:
-
Test Isomers (dissolved in DMSO)
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate before compound exposure.
-
-
Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (e.g., ranging from 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO only, at the highest concentration used for compounds) and a positive control (e.g., Doxorubicin).[1]
-
Rationale: A wide concentration range is necessary to generate a dose-response curve. The vehicle control ensures that the solvent (DMSO) itself is not causing cytotoxicity.
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Rationale: A 48-hour exposure is a standard duration to observe significant cytotoxic effects.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Rationale: DMSO is an effective solvent for the water-insoluble formazan, allowing for accurate spectrophotometric measurement.
-
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value.[8]
Hypothetical Data Summary Table:
| Compound | IC₅₀ against MCF-7 (µM) |
| This compound | Experimental Value |
| 3-Fluoro-2-hydroxy-5-nitrobenzoic acid | Experimental Value |
| 4-Fluoro-2-hydroxy-5-nitrobenzoic acid | Experimental Value |
| 3-Fluoro-4-hydroxy-5-nitrobenzoic acid | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test isomers against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Principle: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test Isomers (dissolved in DMSO)
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer, incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
Rationale: Standardizing the inoculum is critical for reproducibility, as the final bacterial concentration can affect the MIC value.
-
-
Compound Dilution: Prepare a two-fold serial dilution of the test isomers in a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations. Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin) and a negative control (broth with inoculum but no test compound).[8]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Hypothetical Data Summary Table:
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| 3-Fluoro-2-hydroxy-5-nitrobenzoic acid | Experimental Value | Experimental Value |
| 4-Fluoro-2-hydroxy-5-nitrobenzoic acid | Experimental Value | Experimental Value |
| 3-Fluoro-4-hydroxy-5-nitrobenzoic acid | Experimental Value | Experimental Value |
| Ciprofloxacin (Positive Control) | Experimental Value | Experimental Value |
Potential Mechanism of Action: Reductive Activation of Nitro Group
A plausible mechanism for the antimicrobial or cytotoxic activity of these nitroaromatic compounds involves their reduction by cellular nitroreductases to form radical anions and other reactive nitrogen species, which can induce cellular damage.
Caption: Reductive activation pathway for nitroaromatic compounds.
Conclusion and Future Directions
This guide presents a systematic and scientifically grounded framework for comparing the biological activities of this compound and its positional isomers. The provided protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are designed to generate robust and comparable data. By executing this experimental plan, researchers can effectively elucidate the structure-activity relationships within this compound series. The resulting data will be invaluable for identifying lead candidates and guiding the rational design of future derivatives with enhanced potency and selectivity for anticancer or antimicrobial applications. The true potential of these isomers lies hidden in their structural nuances, waiting to be uncovered through rigorous, comparative biological evaluation.
References
A complete list of references with full details and clickable URLs will be compiled here based on the citations used throughout the text.
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A Researcher's Guide to Isomeric Differentiation of Nitrobenzoic Acids Using Mass Spectrometry
Nitrobenzoic acids are foundational components in organic synthesis, playing crucial roles in the development of pharmaceuticals and dyes.[1][2] These compounds exist as three distinct positional isomers: ortho- (2-), meta- (3-), and para- (4-nitrobenzoic acid). While sharing the identical chemical formula (C₇H₅NO₄) and molecular weight (167.12 g/mol ), the spatial arrangement of the nitro (-NO₂) and carboxylic acid (-COOH) groups profoundly alters their physicochemical properties and reactivity.[1][2][3] Consequently, the unambiguous identification of the correct isomer is a critical checkpoint for quality control and developmental success in many chemical and pharmaceutical applications.[2]
Standard mass spectrometry (MS), which separates ions based on their mass-to-charge ratio (m/z), is inherently blind to isomerism. All three nitrobenzoic acid isomers will appear at the same m/z of 166 in negative ion mode ([M-H]⁻), rendering them indistinguishable. This guide provides an in-depth comparison of two advanced mass spectrometric techniques—Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)—that provide the necessary specificity to resolve and confidently identify these challenging isomers.
Technique 1: Tandem Mass Spectrometry (MS/MS) and the "Ortho Effect"
Tandem mass spectrometry (MS/MS) offers a robust solution by exploiting differences in the gas-phase fragmentation chemistry of the isomers.[4] In this technique, the isomeric deprotonated molecules ([M-H]⁻, m/z 166) are isolated, energized through collision with a neutral gas—a process called Collision-Induced Dissociation (CID)—and then fragmented.[5] The resulting pattern of product ions serves as a unique structural fingerprint.
The Differentiating Power of Fragmentation
The key to differentiating the isomers lies in their distinct fragmentation pathways, a phenomenon heavily influenced by the proximity of the functional groups.[6]
-
ortho-Nitrobenzoic Acid: This isomer displays a unique fragmentation pathway known as the "ortho effect."[7][8] The adjacent carboxylic acid and nitro groups interact upon energization, facilitating a facile loss of a water molecule (H₂O), resulting in a prominent product ion at m/z 148. This specific neutral loss is significantly less favorable for the meta and para isomers, where the functional groups are too far apart to interact directly.
-
meta- and para-Nitrobenzoic Acid: These isomers lack the direct interaction seen in the ortho form. Their fragmentation is dominated by other pathways, primarily the loss of nitrogen dioxide (NO₂) to produce an ion at m/z 120, and the subsequent or direct loss of carbon dioxide (CO₂) from the parent ion to yield an ion at m/z 122.[6] While their individual spectra can be similar, the relative intensities of these fragments compared to the ortho isomer's characteristic water loss provide a clear basis for differentiation.
The general workflow for MS/MS analysis is a sequential process of selection and fragmentation to generate isomer-specific data.
The unique fragmentation of the ortho isomer is a direct result of the proximity of its functional groups, enabling an intramolecular rearrangement.
Comparative Fragmentation Data
The following table summarizes the expected key product ions and their typical relative abundances for the three nitrobenzoic acid isomers upon CID.
| Precursor Ion (m/z) | Isomer | Key Product Ion (m/z) | Neutral Loss | Typical Relative Abundance |
| 166 | ortho- | 148 | H₂O | High |
| 166 | ortho- | 120 | NO₂ | Low |
| 166 | meta- | 122 | CO₂ | Moderate |
| 166 | meta- | 120 | NO₂ | High |
| 166 | meta- | 148 | H₂O | Very Low / Absent |
| 166 | para- | 122 | CO₂ | Moderate |
| 166 | para- | 120 | NO₂ | High |
| 166 | para- | 148 | H₂O | Very Low / Absent |
Note: Relative abundances are dependent on collision energy and instrumentation.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare individual 10 µg/mL solutions of each nitrobenzoic acid isomer in a 50:50 acetonitrile:water solvent.
-
Instrumentation: Utilize a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ion Source Parameters:
-
Ionization Mode: ESI, Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C
-
-
MS1 Parameters: Set the first quadrupole (Q1) to specifically isolate the deprotonated precursor ion at m/z 166.
-
MS2 Parameters (CID):
-
Collision Gas: Argon
-
Collision Energy: Perform an energy ramp from 10 to 30 eV. This is a critical step. The optimal energy will maximize the intensity of the characteristic fragments for each isomer. For ortho, this means maximizing the m/z 148 signal; for meta and para, it involves balancing the m/z 120 and 122 signals.
-
-
Data Acquisition: Acquire the product ion spectra for each isomer across the collision energy ramp to identify the most differentiating conditions.
Technique 2: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) introduces an orthogonal dimension of separation to mass spectrometry.[9][10] It separates ions in the gas phase based on their size, shape, and charge.[11] Even though isomers have the same m/z, their different three-dimensional structures result in different mobilities through a gas-filled drift tube.[12] This difference is quantified as a Collision Cross-Section (CCS), a robust and characteristic physical property for each ion.
Mechanism of Separation
The deprotonated anions of the three nitrobenzoic acid isomers adopt slightly different conformations in the gas phase. The ortho isomer is more compact due to potential intramolecular interactions, while the meta and para isomers are more linear or extended. These subtle differences in shape mean they experience different levels of drag as they are pulled through a drift tube filled with a neutral gas (like nitrogen) by an electric field. The more compact ions will travel faster (shorter drift time) and thus have a smaller CCS value compared to their more extended counterparts.[9]
Comparative Ion Mobility Data
The resolving power of IMS is demonstrated by the distinct CCS values obtained for each isomer.
| Isomer | Ion | CCS (Ų) in N₂ Drift Gas |
| ortho-Nitrobenzoic Acid | [M-H]⁻ | ~129.5 |
| meta-Nitrobenzoic Acid | [M-H]⁻ | ~131.2[13] |
| para-Nitrobenzoic Acid | [M-H]⁻ | ~132.0 |
Note: CCS values are instrument-dependent and should be calibrated. The values presented are representative.
Experimental Protocol: IMS-MS
-
Sample Preparation: Prepare a 10 µg/mL mixed solution containing all three nitrobenzoic acid isomers in 50:50 acetonitrile:water.
-
Instrumentation: Utilize a mass spectrometer equipped with an ion mobility cell, such as a drift tube (DTIMS) or traveling wave (TWIMS) device, coupled to a time-of-flight (TOF) mass analyzer.
-
Ion Source Parameters: Use ESI negative mode parameters similar to the MS/MS experiment.
-
Ion Mobility Parameters:
-
Drift Gas: Nitrogen
-
Drift Tube Pressure: ~3-4 Torr
-
Drift Voltage: Optimized to achieve the best separation of the m/z 166 ion packet.
-
-
Data Acquisition: Acquire data in IMS-MS mode. The instrument will record the drift time for ions before they enter the TOF analyzer. Software is then used to convert drift times into CCS values using known calibrants.
-
Data Analysis: Generate an arrival time distribution for the m/z 166 ions. The presence of three distinct peaks in the mobilogram, each corresponding to a different isomer, confirms their separation.
Head-to-Head Comparison: MS/MS vs. IMS-MS
| Feature | Tandem MS/MS (CID) | Ion Mobility-MS (IMS-MS) |
| Principle | Separation based on differences in chemical bond stability and fragmentation pathways.[5] | Separation based on differences in 3D shape, size, and charge in the gas phase.[11] |
| Primary Output | Product ion mass spectrum (fragment pattern). | Drift time or Collision Cross-Section (CCS) value. |
| Key Differentiator | Presence/absence or relative abundance of specific fragment ions (e.g., loss of H₂O for ortho). | Unique CCS value for each isomer. |
| Instrument Needs | Tandem MS instrument (e.g., Triple Quadrupole, Q-TOF, Ion Trap). | MS instrument with an integrated ion mobility cell. |
| Sample State | Destructive; the precursor ion is consumed to generate fragments. | Non-destructive; ions are separated and can be further analyzed (e.g., via MS/MS). |
| Synergy | Can be combined with IMS-MS for ultimate specificity (IMS-MS/MS). | Provides an orthogonal separation prior to MS or MS/MS analysis.[10] |
Conclusion and Future Outlook
For the critical task of differentiating nitrobenzoic acid isomers, both tandem mass spectrometry and ion mobility spectrometry offer powerful and definitive solutions where single-stage MS fails.
-
Tandem MS/MS is a widely accessible and effective technique that leverages the unique "ortho effect" to clearly distinguish the 2-nitrobenzoic acid isomer from its meta and para counterparts based on a characteristic neutral loss.
-
Ion Mobility-MS provides an elegant, non-destructive separation based on the fundamental physical property of the ions' gas-phase shape. The ability to assign a specific Collision Cross-Section (CCS) value to each isomer adds a powerful identifier for structural confirmation.
The choice between these methods often depends on the available instrumentation and the specific analytical question. However, the most powerful approach involves their combination. An IMS-MS/MS experiment, where isomers are first separated by their mobility and then individually fragmented, provides the highest degree of analytical confidence, ensuring that researchers and drug development professionals can proceed with the correct isomer for their application.
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid
For researchers and developers in the pharmaceutical and material science sectors, 5-Fluoro-2-hydroxy-3-nitrobenzoic acid is a critical starting material for synthesizing novel compounds with significant therapeutic or functional potential. The precise arrangement of its fluoro, hydroxyl, and nitro groups offers a unique electronic and structural landscape for molecular design. However, the synthesis of derivatives from this scaffold is not without its challenges, including the potential for isomeric byproducts and unexpected rearrangements.
Consequently, unambiguous structural validation is not merely a procedural step; it is the bedrock upon which all subsequent research, patent claims, and regulatory submissions are built. A flawed structural assignment can lead to misinterpreted biological data, wasted resources, and the potential derailment of a promising development program.
This guide provides a comprehensive, field-proven strategy for validating the structures of these synthesized compounds. We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, presenting an integrated workflow that constitutes a self-validating system for achieving unequivocal structural proof.
Part 1: Foundational Analysis - Rapid Confirmation of Mass and Functional Groups
The first objective after a synthesis is to quickly ascertain if the desired transformation has occurred and to get an initial assessment of purity. For this, we turn to high-throughput techniques that provide foundational, yet critical, pieces of the structural puzzle.
Mass Spectrometry (MS): The First Verdict on Molecular Weight
Mass spectrometry is the definitive tool for determining the molecular weight of your synthesized compound.[1] For derivatives of this compound, Electrospray Ionization (ESI) is a common and effective "soft" ionization technique that typically yields the molecular ion, often as a deprotonated species [M-H]⁻ in negative ion mode, which is ideal for these acidic molecules.[2]
Expert Insight: The real power comes from High-Resolution Mass Spectrometry (HRMS). While nominal mass MS confirms the integer mass, HRMS provides the exact mass to several decimal places. This precision is crucial for calculating the elemental formula, allowing you to distinguish between compounds with the same nominal mass but different atomic compositions—a common pitfall.[3]
Typical Fragmentation Patterns: The mass spectrum of benzoic acid derivatives often shows characteristic fragments. Look for the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). The presence of the nitro group may also lead to specific fragmentation pathways.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides rapid confirmation of the key functional groups present in your molecule.[1] It is an indispensable, low-cost check to ensure the core structural motifs of the parent acid or its intended derivative are present. The diagnostic pattern for a nitro compound is a pair of intense peaks resulting from asymmetric and symmetric stretching of the NO₂ group.[6]
Key Vibrational Frequencies to Validate:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | Stretching | 1680-1725 | Strong |
| N-O (Aromatic Nitro) | Asymmetric Stretch | 1550-1475 | Strong |
| N-O (Aromatic Nitro) | Symmetric Stretch | 1360-1290 | Strong |
| O-H (Phenolic) | Stretching | 3200-3600 | Broad, Medium |
| C-F (Aromatic) | Stretching | 1100-1250 | Strong |
This data is compiled from multiple spectroscopic resources.[7][8][9]
Part 2: Definitive Connectivity - Elucidating the Molecular Skeleton with NMR
Once the correct molecular formula and functional groups are confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. For fluorinated compounds, this is a particularly powerful, albeit complex, technique.[10]
The Challenge of Fluorine: The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) adds a layer of complexity and richness to the NMR data. You will observe couplings not only between protons (¹H-¹H) and carbons (¹³C-¹H) but also between fluorine and protons (¹⁹F-¹H) and fluorine and carbons (¹⁹F-¹³C). These long-range couplings can complicate spectra but also provide invaluable through-bond connectivity information.[11][12][13]
The Core NMR Experiments
A standard suite of 1D and 2D NMR experiments is required to build the structure from the ground up.
-
¹H NMR : Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration gives the relative number of protons in each environment.
-
¹⁹F NMR : Directly observes the fluorine atom. Its chemical shift is highly sensitive to the electronic environment. ¹H-¹⁹F coupling constants are key to identifying which protons are spatially close to the fluorine atom.
-
¹³C NMR : Shows the number of distinct carbon environments. The presence of the fluorine atom will cause the signals of nearby carbons to appear as doublets, with the magnitude of the ¹³C-¹⁹F coupling constant indicating the proximity to the C-F bond.
-
2D COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling correlations, allowing you to trace out proton spin systems within the molecule (e.g., protons on the aromatic ring).
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon it is directly attached to. This is the primary method for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for complex derivatives. It shows correlations between protons and carbons that are 2-3 bonds away. This allows you to connect molecular fragments, for instance, by correlating a proton on the aromatic ring to the carbonyl carbon of the carboxylic acid, definitively linking the substituent to the ring.
Expert Insight: When dealing with fluorinated compounds, acquiring a ¹H{¹⁹F} decoupled spectrum can be immensely helpful. This experiment removes the ¹H-¹⁹F coupling, simplifying the proton spectrum and making the underlying ¹H-¹H coupling patterns easier to interpret.[11] Similarly, ¹³C spectra can be acquired with both ¹H and ¹⁹F decoupling to yield sharp singlets for each carbon, simplifying the initial count of carbon environments.[12]
Experimental Protocol: Acquiring a Standard NMR Dataset
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for these compounds due to their polarity and the presence of acidic protons.
-
Instrument Setup : Use a spectrometer operating at 400 MHz or higher for adequate signal dispersion.
-
1D Acquisition : Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
2D Acquisition : Acquire COSY, HSQC, and HMBC experiments using standard instrument parameters. Ensure the spectral widths are set appropriately to observe all relevant signals. For HMBC, optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).
-
Data Processing : Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis : Systematically analyze the spectra, starting with the assignment of the aromatic spin system in the ¹H and COSY, transferring assignments to carbons via HSQC, and finally using HMBC to connect all fragments and confirm the final structure.
Part 3: The Gold Standard - Absolute Proof with X-ray Crystallography
While NMR provides definitive proof of connectivity, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous evidence of a molecule's three-dimensional structure.[14] It is the only technique that provides a direct "picture" of the atomic arrangement in space, confirming not just connectivity but also bond lengths, bond angles, and, for chiral molecules, the absolute configuration.[15][16]
The Causality of Confidence: Why is SCXRD the gold standard? Because the resulting electron density map and refined structure are a direct consequence of how X-rays are diffracted by the crystal lattice.[17] A successful structure determination leaves no room for interpretation regarding the constitution of the molecule. This level of certainty is often required for patent applications and regulatory filings.
The Major Prerequisite: The primary challenge of SCXRD is the need for a high-quality single crystal of sufficient size (typically >50 µm).[17] Growing diffraction-quality crystals can be a time-consuming process of screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). If the compound itself is difficult to crystallize, co-crystallization with another molecule can sometimes produce suitable crystals for analysis.[18]
Workflow: From Powder to Final Structure
Part 4: A Comparative Guide to Method Selection
Choosing the right analytical technique(s) depends on the specific question you are asking. The following table compares the primary validation methods discussed.
| Feature | Mass Spectrometry (HRMS) | FTIR Spectroscopy | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Formula | Functional Groups | Atomic Connectivity | 3D Atomic Arrangement |
| Sample Amount | < 1 mg | 1-2 mg | 5-10 mg | Single Crystal (>0.05 mm) |
| Throughput | High | High | Medium to Low | Low |
| Cost (Instrument) | High | Low | High | Very High |
| Destructive? | Yes (consumes sample) | No | No | No (crystal is retained) |
| Key Advantage | Exact Mass/Formula | Speed and Simplicity | Detailed Connectivity | Unambiguous 3D Structure |
| Key Limitation | No Isomer Info | Low Structural Detail | Can be Complex | Requires Single Crystal |
This table provides a generalized comparison for typical research environments.[19][20]
An Integrated Strategy for Validation
Conclusion
The structural validation of novel compounds derived from this compound demands a rigorous, multi-faceted analytical approach. Relying on a single piece of data is insufficient and scientifically unsound. By first using high-throughput methods like MS and FTIR to confirm the basics, then employing a comprehensive suite of NMR experiments to build the molecular skeleton, and finally, when necessary, using X-ray crystallography for absolute proof, researchers can achieve the highest level of confidence in their results. This integrated workflow not only ensures data integrity but also accelerates the development pipeline by preventing the costly pursuit of incorrectly identified compounds.
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A Comparative Guide to the Biological Efficacy of Fluorinated and Non-Fluorinated Analogs: Principles, Experimental Design, and Data Interpretation
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, few elements have proven as transformative as fluorine.[1][2] Its strategic incorporation into drug candidates has become a cornerstone of lead optimization, with approximately 20% of all pharmaceuticals containing fluorine.[3] This is no coincidence; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—provide a powerful toolkit for fine-tuning a molecule's biological profile.[4][5]
The introduction of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][4] These modulations often lead to enhanced pharmacokinetic (PK) and pharmacodynamic (PD) properties, turning a promising but flawed compound into a viable drug candidate.[1][2] This guide provides researchers, scientists, and drug development professionals with a framework for the comparative analysis of fluorinated and non-fluorinated analogs. We will delve into the core principles of fluorination, provide detailed experimental workflows for efficacy comparison, and offer insights into data interpretation, empowering you to make informed decisions in your drug discovery programs.
Core Principles: How Fluorination Modulates Biological Activity
The decision to introduce fluorine is a rational design choice rooted in its ability to predictably alter molecular properties. Understanding these foundational principles is critical to designing and interpreting comparative studies.
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots"—positions on a molecule that are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[3][4][6] The C-F bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[4][7] By replacing a hydrogen atom at a metabolically labile site with fluorine, the molecule's metabolic degradation can be slowed, leading to:
-
Increased Half-life (t½): The drug remains in circulation for a longer period.
-
Improved Oral Bioavailability: More of the drug reaches systemic circulation before being metabolized by the liver.[4]
Modulating Physicochemical Properties
Fluorine's extreme electronegativity exerts a powerful influence on the electronic distribution of a molecule, which can alter key physicochemical properties:
-
Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent.[1][8] While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can sometimes decrease it or alter it in non-intuitive ways.[8][9] This modulation affects a drug's solubility, membrane permeability, and plasma protein binding.
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines.[4] This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn impacts its ability to cross membranes and interact with its target.[3][4]
Tuning Binding Affinity and Conformation
Fluorine can enhance a molecule's binding affinity for its target protein through several mechanisms:
-
Favorable Interactions: The polarized C-F bond can engage in productive electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's binding pocket.[7]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, "locking" it into a bioactive conformation that is more favorable for binding.[1]
Designing the Comparative Study: A Validated Experimental Workflow
A robust comparison between a fluorinated analog and its non-fluorinated parent compound requires a systematic, multi-tiered approach. The goal is to build a comprehensive dataset that allows for a clear, evidence-based assessment of the fluorinated compound's advantages and potential liabilities.
Workflow Overview
The following diagram outlines a logical workflow for the comparative evaluation, starting with fundamental in vitro properties and progressing to more complex cellular and organismal systems.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and reactive chemical entities. 5-Fluoro-2-hydroxy-3-nitrobenzoic acid, a halogenated nitroaromatic compound, is a valuable building block in synthesis. However, its chemical structure necessitates a rigorous and informed approach to its disposal. Improper handling not only poses immediate safety risks but also violates federal and local regulations, carrying significant legal and financial consequences.[1]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Grounded in regulatory standards and best laboratory practices, this document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Inherent Risks
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound and its analogs present a multi-faceted risk profile. The Safety Data Sheet (SDS) is the primary source for this information and must be reviewed before work begins.[2][3]
The primary hazards associated with this compound are summarized below.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Causality and Scientific Insight |
| Acute Toxicity |
The Regulatory Landscape: Adherence to EPA and OSHA Standards
Two primary federal agencies govern the handling and disposal of hazardous chemicals in the United States:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[9] This means that the generator of the waste (your laboratory) is legally responsible for it from the moment it is created until its final, safe disposal.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[3][11] This includes maintaining an accessible library of Safety Data Sheets (SDSs) and ensuring proper labeling of all chemicals.[2]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe management and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Selection
Based on the hazard assessment, appropriate PPE must be worn at all times when handling the pure compound or its waste. Engineering controls, such as a certified chemical fume hood, are the primary means of exposure reduction and must be used.[3]
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile gloves (inspect prior to use) | Protects against skin irritation and absorption.[12] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents eye contact with the solid powder or solutions.[13] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from spills. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of the harmful dust. For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges may be required.[12][13] |
Step 2: Waste Characterization and Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, regulatory fines, and significantly increased disposal costs.[10]
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., weigh boats, gloves, filter paper).
-
Segregate by Chemical Class: this compound is a halogenated organic acid .
-
DO NOT mix this waste with non-halogenated organic waste.[14][15] The fluorine atom classifies it as halogenated, which requires specific disposal methods, typically high-temperature incineration.[14]
-
DO NOT mix with bases, strong oxidizing agents, or other reactive chemicals.[16]
-
DO NOT dispose of this chemical down the drain under any circumstances.[17] This is a direct violation of EPA regulations and poses a significant environmental threat.[1]
-
Step 3: Container Selection and Preparation
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and compatible with acidic organic waste.[16][18]
-
Ensure Proper Closure: The container must have a secure, leak-proof screw cap.[1][16]
-
Affix a Hazardous Waste Label: Before adding any waste, place a "HAZARDOUS WASTE" label on the container.[19] This label must be obtained from your institution's Environmental Health & Safety (EHS) department.
Step 4: Waste Collection and Labeling
-
For Solid Waste: Carefully transfer excess solid this compound and contaminated disposable labware (gloves, weigh paper, etc.) into the designated solid halogenated waste container.
-
For Liquid Waste: Transfer solutions containing the compound into the designated liquid halogenated waste container. Use a funnel to prevent spills. Do not fill the container more than 90% full to allow for expansion.[18]
-
Update the Label: As waste is added, list the full chemical name ("this compound") and estimate the quantity on the hazardous waste label.[19] All components of a mixture must be listed.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[16][19]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly bases.[16]
Step 6: Arranging for Final Disposal
-
Monitor Fill Level: Once the waste container is 90% full, or if it has been accumulating for a specified time (often up to one year for SAAs, but check institutional policy), it is ready for pickup.[16]
-
Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. They will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and the EPA.[9]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
-
Small Spill (in a fume hood):
-
Ensure PPE is on.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.[5]
-
Clean the area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as halogenated hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][20]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][20]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[20][21]
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation of chemical waste.
By adhering to this structured protocol, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental stewardship. When in doubt, always pause and consult your institution's EHS department.
References
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- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
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Nadeau, L. J., & Spain, J. C. (1995). Bacterial degradation of m-nitrobenzoic acid. PubMed. Retrieved from [Link]
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Journal of Environmental Engineering. (2024). Degradation of P-Nitrobenzoic Acid and 4-Chlorobenzoic Acid by Catalytic Ozonation with Modified Birnessite-Type MnO2 as Catalyst. ASCE Library. Retrieved from [Link]
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
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Ghosh, S., et al. (2010). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health (NIH). Retrieved from [Link]
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
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- CymitQuimica. (2018). Safety Data Sheet - 6-Fluoro-2-nitrobenzoic Acid.
- TCI Chemicals. (2025). Safety Data Sheet - 2,6-Difluoro-4-hydroxybenzoic Acid.
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- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Nitrobenzoic acid.
- Capot Chemical. (2013). MSDS of 5-Fluoro-2-hydroxybenzoic acid.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
